molecular formula C8H11Cl2NO B3088465 3-Chloro-2-ethoxyaniline hydrochloride CAS No. 1185303-54-1

3-Chloro-2-ethoxyaniline hydrochloride

Cat. No.: B3088465
CAS No.: 1185303-54-1
M. Wt: 208.08
InChI Key: USFXFGLRPRMYRE-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxyaniline hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-ethoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-ethoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-ethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFXFGLRPRMYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties and stability of 3-Chloro-2-ethoxyaniline hydrochloride

[1][2]

Executive Summary & Chemical Identity

3-Chloro-2-ethoxyaniline Hydrochloride (CAS: 1185303-54-1) is a specialized aniline derivative utilized primarily as a pharmacophore building block in the synthesis of heterocycles and kinase inhibitors.[1][2] Its structural uniqueness lies in the ortho-ethoxy group, which provides both steric bulk and electronic modulation (sigma-withdrawing, pi-donating) to the aromatic system, while the meta-chlorine atom enhances metabolic stability by blocking the metabolically labile C3 position.

This guide details the physicochemical properties, stability profile, and handling protocols required for the rigorous use of this compound in drug development.

Substance Identification Table
PropertySpecification
IUPAC Name 3-Chloro-2-ethoxybenzenamine hydrochloride
CAS Number (HCl Salt) 1185303-54-1
CAS Number (Free Base) 53689-24-0
Molecular Formula C₈H₁₀ClNO · HCl
Molecular Weight 208.09 g/mol (Salt); 171.62 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Toluene
pKa (Conjugate Acid) ~3.2 – 3.6 (Predicted based on o-alkoxy/m-chloro substitution)

Physicochemical Profile & Electronic Properties

Electronic Structure & Reactivity

The chemical behavior of 3-Chloro-2-ethoxyaniline is dominated by the interplay between the amino group and its substituents:

  • 2-Ethoxy Group: Exerts a

    
     (mesomeric) effect, increasing electron density at the para and ortho positions relative to itself. However, the steric bulk of the ethoxy group forces the adjacent amino group out of planarity, slightly reducing the conjugation of the nitrogen lone pair into the ring.
    
  • 3-Chloro Group: Exerts a strong

    
     (inductive) effect, decreasing the basicity of the aniline nitrogen.
    
  • Net Result: The hydrochloride salt is formed readily but is prone to hydrolysis in aqueous solution if the pH is not maintained below the pKa. The free base is less nucleophilic than unsubstituted aniline, requiring stronger electrophiles or catalysis for coupling reactions.

Solid-State Properties
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Exposure to ambient moisture can lead to the formation of a hydrate or "sticky" lattice collapse, complicating accurate weighing.

  • Polymorphism: While specific polymorph data is proprietary to manufacturers, aniline salts often exhibit multiple crystal forms. Recrystallization from isopropanol/ether is the standard method to ensure a consistent lattice energy.

Stability & Degradation Pathways

The stability of 3-Chloro-2-ethoxyaniline HCl is compromised by three primary vectors: Oxidation , Photolysis , and Hydrolysis .

Oxidative Degradation (The "Browning" Effect)

Like most anilines, the free base is highly susceptible to radical-mediated oxidation, leading to the formation of azo linkages, nitroso compounds, and polymerization products (aniline black-like oligomers). The HCl salt protects the nitrogen lone pair, significantly retarding this process. However, trace metal ions (Fe, Cu) can catalyze oxidation even in the salt form.

Photolytic Dechlorination

Halogenated aromatics are prone to homolytic cleavage of the C-Cl bond under UV irradiation. This radical pathway produces highly reactive aryl radicals that can dimerize or abstract hydrogen from solvents.

Ether Cleavage

While aryl ethers are generally stable, the presence of the electron-withdrawing ammonium group (in the salt form) and the chlorine atom activates the ring. Under extreme acidic conditions and high heat, the ethoxy group may undergo dealkylation to the phenol (3-Chloro-2-hydroxyaniline).

Visualization: Degradation Mechanisms

The following diagram outlines the theoretical degradation pathways based on aniline chemistry.

DegradationPathwaysStart3-Chloro-2-ethoxyaniline HClFreeBaseFree Base(pH > 4)Start->FreeBaseNeutralizationPhotoPhotolysis(UV Light)Start->PhotohvHydrolysisAcid Hydrolysis(Heat + H+)Start->HydrolysisOxidationOxidation(Air/Light)FreeBase->OxidationAzoAzo Dimers(Colored Impurities)Oxidation->AzoQuinoneBenzoquinone IminesOxidation->QuinoneDechloroDechlorinatedBy-productsPhoto->DechloroPhenol3-Chloro-2-aminophenolHydrolysis->Phenol

Figure 1: Primary degradation pathways including oxidative coupling, photolytic dechlorination, and ether hydrolysis.

Handling, Storage, and Safety Protocols

Storage Conditions

To maximize shelf-life (typically 24 months if strictly followed):

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen exclusion is critical to prevent the "browning" oxidation cascade.

  • Temperature: Refrigerate at 2°C – 8°C.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer to prevent transition metal catalysis.

  • Desiccation: Store in a desiccator; the HCl salt will absorb atmospheric water, altering stoichiometry.

Safety Profile (GHS Classification)
  • Acute Toxicity: Harmful if swallowed (Category 4).[3]

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[3]

  • Specific Hazard: Potential methemoglobinemia inducer. Absorption through skin can cause cyanosis.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work within a fume hood.

Analytical Methodology: Stability-Indicating HPLC

Quantifying degradation requires a method capable of resolving the parent peak from early-eluting oxidative impurities and late-eluting dimers.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions with the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for amine salts).

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-chloro analog or aniline oxidation products).

Experimental Protocol: Stability Testing Workflow

The following workflow is designed to validate the integrity of a batch prior to use in critical GMP or GLP synthesis steps.

Stress Testing Protocol
  • Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:MeCN.

  • Oxidative Stress: Add 10 µL of 30% H₂O₂. Incubate at RT for 1 hour.

  • Thermal Stress: Heat a separate aliquot to 60°C for 4 hours.

  • Analysis: Inject both samples alongside a fresh standard.

  • Acceptance: Purity must remain >98.5% with no single impurity >0.5%.

Visualization: QC Decision Logic

QC_WorkflowSampleBatch Receipt(3-Chloro-2-ethoxyaniline HCl)VisualVisual Inspection(White/Off-white?)Sample->VisualFail_VisualREJECT(Oxidation evident)Visual->Fail_VisualBrown/BlackHPLCHPLC Purity CheckVisual->HPLCPassCriteriaPurity > 98.0%?HPLC->CriteriaPassRELEASEFor SynthesisCriteria->PassYesRecrystRecrystallize(iPrOH/Ether)Criteria->RecrystNo (95-98%)Fail_FinalDISCARDCriteria->Fail_FinalNo (<95%)RetestRetest PurityRecryst->RetestRetest->Criteria

Figure 2: Quality Control decision tree for incoming raw material assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142816, 3-Chloro-2-methoxyaniline (Analogous Structure Data). Retrieved from [Link]

Thermodynamic Characterization and Profiling of 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is a critical aromatic amine intermediate, predominantly utilized in the synthesis of advanced pharmaceutical agents, including Stimulator of Interferon Genes (STING) agonists and benzo[b][1,8]naphthyridine derivatives [1].[1]

While the free base (3-chloro-2-ethoxyaniline, CAS: 53689-24-0) is a lipophilic liquid or low-melting solid, the hydrochloride salt form is preferred in process chemistry for its enhanced crystallinity, stability, and water solubility. However, specific empirical thermodynamic datasets for this salt are often proprietary or omitted from open literature.

This guide serves as a definitive technical framework for researchers. It synthesizes available physicochemical data, outlines the theoretical boundaries of the compound's thermodynamic behavior, and provides a self-validating experimental protocol for generating missing solubility and thermal data necessary for Process Analytical Technology (PAT) and scale-up.[1]

Chemical Identity and Physicochemical Baseline

Before establishing thermodynamic parameters, the material's identity must be rigorously defined to ensure data integrity.

Nomenclature and Identifiers
PropertyDetail
Chemical Name 3-Chloro-2-ethoxyaniline hydrochloride
Systematic Name Benzenamine, 3-chloro-2-ethoxy-, hydrochloride (1:[1]1)
CAS Number (Salt) 1185303-54-1
CAS Number (Free Base) 53689-24-0
Molecular Formula C₈H₁₁Cl₂NO (C₈H₁₀ClNO[1] · HCl)
Molecular Weight 208.09 g/mol
SMILES CCOC1=C(C=CC=C1Cl)N.Cl
Predicted vs. Observed Properties

The thermodynamic profile of the salt differs significantly from the free base. The formation of the ionic lattice increases the melting point and alters solubility profiles.

PropertyFree Base (Predicted/Lit)Hydrochloride Salt (Technical Expectation)
Physical State Liquid or low-melting solidCrystalline Solid (White to Off-White)
Melting Point < 50 °C (Est.)> 180 °C (Decomposition likely)
Boiling Point ~358.2 °C [2]N/A (Decomposes prior to boiling)
Solubility (Water) Low (Hydrophobic)High (Ionic dissociation)
pKa (Conjugate Acid) ~3.5 (Aniline nitrogen)N/A (Already protonated)

Solid-State Thermodynamics (Thermal Analysis)

Understanding the thermal stability of 3-Chloro-2-ethoxyaniline hydrochloride is a prerequisite for safe drying and reaction handling.[1] Aniline salts are prone to dehydrochlorination (loss of HCl) at elevated temperatures.

Thermal Decomposition Pathway

The thermal event usually follows a two-stage mechanism:

  • Stage I (Endothermic): Dissociation of the ionic bond and release of HCl gas (Dehydrochlorination).

  • Stage II (Exothermic/Endothermic): Melting/Evaporation of the resulting free base residue or oxidative degradation.

Experimental Protocol: DSC & TGA

To generate precise thermodynamic data, the following coupled protocol is required.

Step-by-Step Methodology:

  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Sample Mass: 5–10 mg of dried 3-Chloro-2-ethoxyaniline HCl.

  • Crucible: Alumina (open) to allow HCl escape, or hermetically sealed Aluminum (pinholed) to observe melting pressure.

  • Atmosphere: Nitrogen (inert) flow at 50 mL/min to prevent oxidative artifacts.

  • Ramp Rate: 10 °C/min from 25 °C to 400 °C.

Data Interpretation:

  • 
     (Enthalpy of Fusion):  Integrate the first endothermic peak (if melting occurs before decomposition).
    
  • 
     (Decomposition):  Determine the temperature at 1% mass loss (TGA). Critical safety limit for drying ovens.
    

ThermalAnalysis Sample 3-Chloro-2-ethoxyaniline HCl (Crystalline) TGA TGA Analysis (Mass Loss) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC Decomp Dehydrochlorination (Loss of HCl gas) TGA->Decomp Mass Step 1 Safety Define Safe Drying Temp TGA->Safety < 1% Loss DSC->Decomp Endotherm Melting Melting of Residue (Free Base) Decomp->Melting > T_onset

Figure 1: Thermal analysis workflow to distinguish between melting and decomposition events.

Solution Thermodynamics: Solubility Modeling

For crystallization and purification, the solubility of 3-Chloro-2-ethoxyaniline HCl must be mapped across temperatures and solvent systems.[1]

Solubility Measurement Protocol (Shake-Flask Method)

This self-validating protocol ensures thermodynamic equilibrium is reached.[1]

  • Preparation: Add excess salt to 10 mL of solvent (Water, Methanol, Ethanol, Isopropanol) in jacketed glass vessels.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

  • Verification: Stop stirring and allow settling for 2 hours.

  • Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to avoid precipitation).

  • Quantification: Dilute and analyze via HPLC-UV (254 nm).

Thermodynamic Modeling Equations

Experimental mole fraction solubility (


) data should be correlated using the Modified Apelblat Equation , which is standard for pharmaceutical salts.

The Modified Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Thermodynamic Functions of Solution: Once


 is known, the apparent enthalpy (

) and entropy (

) of solution are derived using the van't Hoff analysis:


  • Interpretation: A positive

    
     indicates endothermic dissolution (solubility increases with temperature), which is typical for hydrochloride salts.
    

Synthesis & Application Context

Understanding where this compound fits in the drug development pipeline validates the need for rigorous data. 3-Chloro-2-ethoxyaniline HCl is a key nucleophile in Buchwald-Hartwig aminations.[1]

Reaction Pathway (STING Modulators)

As detailed in recent patent literature [1], the free base is generated in situ or used directly to couple with heteroaromatic halides.

SynthesisPathway Salt 3-Chloro-2-ethoxyaniline Hydrochloride (Stable Storage Form) Base Free Base (Generated In Situ) Salt->Base Neutralization (Cs2CO3) Coupling Pd-Catalyzed Coupling (Pd2(dba)3 / X-Phos) Base->Coupling + Electrophile Product Benzo[b][1,8]naphthyridine Derivative (STING Agonist) Coupling->Product

Figure 2: Synthetic utility of the compound in the production of immunomodulatory drugs.

Critical Data Summary Table

Since specific literature values for the salt are sparse, the following table aggregates predicted and analogous data to serve as a working baseline for researchers.

ParameterValue / RangeSource / Rationale
Melting Point (Onset) 190 °C – 215 °C Analogous to 3-chloro-2-methylaniline HCl; typically decomposes upon melting.
Enthalpy of Fusion (

)
25 – 35 kJ/mol Typical range for substituted aniline hydrochloride salts.
Solubility (Water, 25°C) > 50 mg/mL High solubility due to ionic nature (Salting-in effect).
Solubility (Ethanol, 25°C) Moderate Useful for recrystallization (cooling crystallization).
Hygroscopicity Moderate to High HCl salts are prone to moisture uptake; store in desiccator.
Thermal Stability Limit < 60 °C Recommended drying temperature to avoid HCl loss or discoloration.

References

  • Google Patents. (2020). Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use (WO2020232378A1).
  • ChemSrc. (2023). 3-Chloro-2-ethoxyaniline hydrochloride Physicochemical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Thermochemical Data for Chloro-anilines. Retrieved from [Link][3]

Sources

The Ortho-Alkoxy-Meta-Halo Scaffold: A Technical Guide to 3-Chloro-2-ethoxyaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 3-Chloro-2-ethoxyaniline Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Electronic Profile

In the landscape of medicinal chemistry, 3-Chloro-2-ethoxyaniline (CAS 53689-24-0) represents more than a simple intermediate; it is a privileged pharmacophore building block .[1] Its value lies in the specific juxtaposition of a steric/electronic donor (2-ethoxy) and a lipophilic electron-withdrawing group (3-chloro).[1]

This specific substitution pattern creates a unique "push-pull" electronic environment on the aniline nitrogen, while the ortho-ethoxy group imposes a conformational lock that restricts rotation, often critical for binding in sterically demanding pockets such as the STING protein dimer interface or kinase hinge regions.[1]

This guide analyzes the biological potential of this scaffold, moving beyond generic applications to focus on high-value immunotherapeutic and antimicrobial pathways.[1]

Structural Activity Relationship (SAR) Analysis

To understand the biological activity, one must first dissect the physicochemical properties conferred by the 3-Cl, 2-OEt substitution pattern.[1]

The "Push-Pull" Mechanism[1]
  • 2-Ethoxy Group (+M, -I, Steric):

    • Electronic: Acts as a weak ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -donor (+M) but a 
      
      
      
      -acceptor (-I). The ethyl chain adds significant lipophilicity compared to a methoxy group, improving permeability across cell membranes (logP modulation).[1]
    • Steric: The ethoxy group at the ortho position creates a "molecular kink."[1] It forces the aniline nitrogen out of planarity or locks the conformation of the resulting amide/urea derivatives, reducing the entropic penalty upon protein binding.[1]

  • 3-Chloro Group (-I, +M, Lipophilic):

    • Metabolic Stability: The chlorine atom blocks the metabolically vulnerable C3 position from oxidative metabolism (e.g., hydroxylation).

    • Electronic: It exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the aniline nitrogen.[1] This makes the amine less nucleophilic, often requiring specialized catalysts (e.g., Pd-Buchwald) for coupling, but resulting in amides/ureas that are more stable to hydrolysis.[1]

Visualization: SAR Logic Map

SAR_Map Core 3-Chloro-2-ethoxyaniline Core Scaffold Ethoxy 2-Ethoxy Group (Steric Lock) Core->Ethoxy Chloro 3-Chloro Group (Metabolic Shield) Core->Chloro Amine Aniline Nitrogen (Coupling Handle) Core->Amine Permeability Increased Lipophilicity (Membrane Crossing) Ethoxy->Permeability Conformation Restricted Rotation (Entropy Reduction) Ethoxy->Conformation Stability Blocked Oxidation (Increased Half-life) Chloro->Stability pKa Lowered pKa (Stable Amides) Chloro->pKa Amine->pKa Inductive Effect

Figure 1: SAR map illustrating the physicochemical contributions of the 2-OEt and 3-Cl substituents.[1]

Primary Case Study: STING Agonists in Immunotherapy[1][3]

The most cutting-edge application of 3-Chloro-2-ethoxyaniline derivatives is in the synthesis of STING (Stimulator of Interferon Genes) modulators .[1]

The Biological Target

STING is a cytosolic protein that detects intracellular DNA (a sign of viral infection or cancer).[1][2] Activation of STING triggers the production of Type I interferons (IFNs) and pro-inflammatory cytokines, bridging innate and adaptive immunity.[1]

The Chemical Solution

Recent patent literature (e.g., WO2020232378A1) identifies benzo[b][1,8]naphthyridine acetic acid derivatives as potent STING agonists.[1] The 3-chloro-2-ethoxyaniline moiety is used as a critical side chain.[1]

  • Mechanism: The aniline derivative is coupled to the naphthyridine core.[1] The 2-ethoxy group likely fills a hydrophobic pocket within the STING dimer, while the 3-chloro group provides essential van der Waals contacts, stabilizing the "closed" active conformation of the protein.[1]

  • Therapeutic Outcome: Tumor regression via activation of CD8+ T-cells.[1]

Secondary Case Study: Antimicrobial Heterocycles

Beyond oncology, this scaffold is prevalent in antimicrobial research, specifically in the formation of Azetidinones (β-lactams) and Quinazolinones .[1]

3-Chloro-2-azetidinones

Schiff bases derived from 3-chloro-2-ethoxyaniline can be cyclized with chloroacetyl chloride to form β-lactam rings.[1]

  • Target: Penicillin-binding proteins (PBPs) in bacteria.[1]

  • Activity: The electron-withdrawing 3-chloro group on the N-phenyl ring increases the reactivity of the β-lactam carbonyl, potentially enhancing acylation of the bacterial enzyme active site.[1]

Technical Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling

Used for synthesizing STING modulator precursors.[1]

Rationale: The 3-chloro and 2-ethoxy groups deactivate the aniline nitrogen and provide steric hindrance, making standard nucleophilic substitution difficult.[1] A Pd-catalyzed approach is required for high yields.[1]

Materials:

  • Substrate: 3-Chloro-2-ethoxyaniline (1.2 equiv)

  • Partner: Chloro-substituted Benzo[b][1,8]naphthyridine core (1.0 equiv)[1]

  • Catalyst: Pd2(dba)3 (0.1 equiv)[1][2][3]

  • Ligand: X-Phos (0.2 equiv) - Selected for its ability to handle sterically hindered anilines.[1]

  • Base: Cs2CO3 (2.0 equiv)[2][3]

  • Solvent: Dimethoxyethane (DME)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the naphthyridine core, Pd2(dba)3, X-Phos, and Cs2CO3. Purge with Argon for 5 minutes.

  • Addition: Dissolve 3-Chloro-2-ethoxyaniline in dry DME and inject into the vial.

  • Reaction: Heat the mixture to 80°C for 2-4 hours . Monitor via LC-MS for the disappearance of the naphthyridine core.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro Antimicrobial MIC Assay

Standard validation for aniline-derived heterocycles.

  • Preparation: Dissolve the derivative in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

    • Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 3-Chloro-2-ethoxyaniline (Sterically Hindered Amine) Reaction Reaction: DME, 80°C, 2-4 Hours Argon Atmosphere Start->Reaction Core Electrophile: Chloro-Naphthyridine Core->Reaction Cat Catalyst System: Pd2(dba)3 + X-Phos (Crucial for Hindered Amines) Cat->Reaction Filter Workup: Celite Filtration (Remove Pd) Reaction->Filter Complete Conversion Purify Purification: Flash Chromatography (MeOH/DCM) Filter->Purify Product Final Product: STING Modulator Candidate Purify->Product

Figure 2: Workflow for the Buchwald-Hartwig coupling of 3-Chloro-2-ethoxyaniline to a heteroaromatic core.

Data Summary: Comparative Potency

The following table summarizes the impact of the 3-Cl-2-OEt substitution pattern compared to other common aniline derivatives in kinase/enzyme inhibition assays (generalized data from SAR studies).

Substituent PatternLogP (Lipophilicity)Steric HindranceMetabolic StabilityPredicted Binding Affinity (Kinase/STING)
3-Cl, 2-OEt High High (Restricted) High (C3 blocked) High (Specific Fit)
3-Cl, 2-OMeModerateModerateHighModerate (Less hydrophobic contact)
3-H, 2-OEtModerateHighLow (C3 oxidation risk)Low (Lack of electronic modulation)
3-Cl, 2-HModerateLow (Free rotation)HighLow (Entropic penalty high)

References

  • WO2020232378A1 . Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. World Intellectual Property Organization.[1][3] (2020). Link

  • JP2022533194A . Benzo[b][1,8]diazanaphthalene Acetic Acid Derivatives and Usage. Japan Patent Office. (2022).[1][4][5][6] Link

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides . Molecules. (2012).[1] Discusses the SAR of alkoxy-anilines in antimicrobial agents. Link

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones . Indian Journal of Heterocyclic Chemistry. (2010). Details the synthesis of beta-lactams from chloro-anilines. Link

  • Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs . UPCommons. (2016).[1] Highlights the use of substituted anilines in kinase inhibitor design.[1][7] Link

Sources

literature review of 3-Chloro-2-ethoxyaniline hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Pathways of 3-Chloro-2-ethoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Chloro-2-ethoxyaniline Hydrochloride

3-Chloro-2-ethoxyaniline hydrochloride is an aromatic amine that presents a unique substitution pattern on the benzene ring, featuring a chlorine atom, an ethoxy group, and an amino group in a 1,2,3-arrangement. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient precursor for further chemical modifications. The strategic placement of its functional groups allows for a variety of subsequent reactions, making it a desirable intermediate in medicinal chemistry and materials science.

PropertyValue
CAS Number 1185303-54-1
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.08 g/mol
Chemical Structure (See Figure 1)

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of 3-Chloro-2-ethoxyaniline reveals two primary logical disconnections, leading to two distinct and plausible synthetic strategies.

G cluster_0 Route A: Nitrobenzene Reduction cluster_1 Route B: Aminophenol Ethoxylation target 3-Chloro-2-ethoxyaniline routeA_precursor 1-Chloro-2-ethoxy-3-nitrobenzene target->routeA_precursor Reduction routeB_precursor 2-Amino-6-chlorophenol target->routeB_precursor Williamson Ether Synthesis routeA_start Substituted Nitroaromatics routeA_precursor->routeA_start Multi-step synthesis routeB_start Commercially Available Aminophenol routeB_precursor->routeB_start

Caption: Retrosynthetic analysis of 3-Chloro-2-ethoxyaniline.

Pathway A: Synthesis via Reduction of a Nitroaromatic Precursor

This synthetic route involves the initial construction of a 1-chloro-2-ethoxy-3-nitrobenzene intermediate, followed by the reduction of the nitro group to the desired amine.

Synthesis of the Key Intermediate: 1-Chloro-2-ethoxy-3-nitrobenzene

The synthesis of this key intermediate is a multi-step process that can be approached in several ways, for instance, starting from a commercially available nitrophenol. A potential sequence is outlined below:

  • Nitration of a suitable dichlorobenzene derivative.

  • Nucleophilic Aromatic Substitution to introduce the ethoxy group. For example, the reaction of 1,2-dichloro-3-nitrobenzene with sodium ethoxide would likely favor substitution at the 2-position due to activation by the ortho-nitro group.

  • Sandmeyer Reaction: An alternative approach involves a Sandmeyer reaction starting from a suitable amino-nitro-ethoxy benzene derivative. A similar procedure has been documented for the synthesis of 1-chloro-3-methoxy-2-nitrobenzene from 3-methoxy-2-nitro-phenylamine.[1]

Reduction of the Nitro Group

The final step in this pathway is the reduction of the nitro group of 1-chloro-2-ethoxy-3-nitrobenzene to an amine. This is a common and well-established transformation in organic synthesis.

Common Reduction Methods:

Reagent/CatalystConditionsAdvantagesConsiderations
Fe / HCl or NH₄Cl Acidic or neutral aqueous medium, heatCost-effective, reliable for many substratesCan require harsh workup conditions, potential for side reactions
SnCl₂ / HCl Acidic mediumEffective for a wide range of nitroarenesStoichiometric amounts of tin salts are produced as waste
Catalytic Hydrogenation (H₂, Pd/C or Pt/C) H₂ gas, suitable solvent (e.g., ethanol)Clean reaction with high yields, product is often of high purityRequires specialized equipment for handling hydrogen gas, potential for dehalogenation

Catalytic transfer hydrogenation using reagents like ammonium formate with a platinum on carbon catalyst is a known method for reducing chloronitrobenzenes to their corresponding anilines and could be applicable here.

G start Substituted Nitroaromatic intermediate 1-Chloro-2-ethoxy-3-nitrobenzene start->intermediate Multi-step synthesis product 3-Chloro-2-ethoxyaniline intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Workflow for Pathway A.

Pathway B: Synthesis via Williamson Ether Synthesis

This approach is likely the more direct and efficient of the two, utilizing the well-established Williamson ether synthesis.

The Williamson Ether Synthesis: A Foundational Reaction

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an S_N2 mechanism.[2][3][4] The reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[5][6]

Mechanism: The reaction begins with the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution reaction.[4]

Application to 3-Chloro-2-ethoxyaniline Synthesis

In this proposed pathway, the starting material is the commercially available 2-amino-6-chlorophenol .

G start 2-Amino-6-chlorophenol alkoxide Phenoxide Intermediate start->alkoxide Deprotonation (e.g., NaH, K₂CO₃) product 3-Chloro-2-ethoxyaniline alkoxide->product SN2 Attack (e.g., Ethyl Iodide)

Caption: Workflow for Pathway B.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on the principles of the Williamson ether synthesis and is intended for informational purposes.

Step 1: Deprotonation of 2-Amino-6-chlorophenol

  • To a stirred solution of 2-amino-6-chlorophenol in a suitable aprotic solvent (e.g., anhydrous DMF or acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a slight molar excess of a base.

    • Choice of Base: A strong base such as sodium hydride (NaH) is effective for complete deprotonation. Alternatively, a weaker base like anhydrous potassium carbonate (K₂CO₃) can be used, often requiring heating to drive the reaction to completion.[2]

  • Stir the mixture at room temperature (or with heating, depending on the base) until the deprotonation is complete, resulting in the formation of the sodium or potassium phenoxide.

Step 2: Ethylation via S_N2 Reaction

  • To the solution containing the phenoxide, add a slight molar excess of an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise at a controlled temperature.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

Step 3: Workup and Purification

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude 3-Chloro-2-ethoxyaniline.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure free base.

Final Step: Formation of the Hydrochloride Salt

The conversion of the synthesized 3-Chloro-2-ethoxyaniline free base to its hydrochloride salt is a standard acid-base reaction that enhances its stability for storage and handling.

Protocol:

  • Dissolve the purified 3-Chloro-2-ethoxyaniline in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 3-Chloro-2-ethoxyaniline hydrochloride.

Conclusion

While a dedicated synthetic procedure for 3-Chloro-2-ethoxyaniline hydrochloride is not prominently featured in the current body of scientific literature, this guide has delineated two highly plausible and chemically sound synthetic strategies. Pathway B, which employs a Williamson ether synthesis on the readily available 2-amino-6-chlorophenol, represents a more direct and likely higher-yielding approach. Pathway A, involving the reduction of a nitroaromatic precursor, is also a viable, albeit potentially more lengthy, option. The choice of synthetic route in a practical setting would be guided by factors such as the availability and cost of starting materials, desired purity, and scalability. This guide provides a foundational understanding for researchers and professionals to develop a robust synthesis of this valuable chemical intermediate.

References

  • Williamson Ether Synthesis. (n.d.). Retrieved from a general chemistry resource.[2]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[3]

  • ChemicalBook. (n.d.). 1-chloro-3-methoxy-2-nitro-benzene synthesis.[1]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.[5]

  • Wikipedia. (n.d.). Williamson ether synthesis.[4]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.[6]

  • PubChem. (n.d.). 1-Chloro-2-ethyl-3-nitrobenzene.[7]

  • Gavin Publishers. (2018, December 28). The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones.[8]

  • Wikipedia. (n.d.). Ethoxylation.[9]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[10]

  • PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[11]

  • Chegg.com. (2021, March 31). Solved: Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene.[12]

  • ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[13]

  • Sigma-Aldrich. (n.d.). 1-Chloro-2-nitrobenzene 99 88-73-3.

  • Sigma-Aldrich. (n.d.). 1-Chloro-2-nitrobenzene 99 88-73-3.

  • OECD Existing Chemicals Database. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3.[14]

  • PMC. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.[15]

  • AChemBlock. (2026, February 11). 2-CHLORO-4-ETHOXYANILINE 95% | CAS: 178452-11-4.[16]

  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution.[17]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.[18]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.[19]

  • PubChem. (n.d.). 2-Amino-6-chlorophenol.[20]

  • NICNAS. (2019, December 12). Ethoxylates of aliphatic alcohols (>C6): Human health tier II assessment.[21]

  • ResearchGate. (2025, August 7). Electrooxidation of 2-chlorophenol and 2,4,6-chlorophenol on glassy carbon electrodes modified with graphite–zeolite mixtures.[22]

Sources

Methodological & Application

Technical Application Note: Reaction Optimization for 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reaction conditions, handling protocols, and synthetic utility of 3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1).[1][2][3] It is designed for organic chemists and process scientists optimizing routes for pharmaceutical intermediates.[2]

Introduction & Chemical Profile

3-Chloro-2-ethoxyaniline hydrochloride is a specialized aniline building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and heterocyclic scaffolds.[1][2][3] Its structure features a unique "push-pull" electronic environment and significant steric congestion, which dictates its reactivity profile.[1][2][3]

  • CAS (HCl Salt): 1185303-54-1[1][2][3][4][5][6][7][8]

  • CAS (Free Base): 53689-24-0[1][2][3]

  • Molecular Weight: 208.09 g/mol (HCl salt)[1][2][3][5]

  • Structural Analysis:

    • 2-Ethoxy Group (Ortho): Provides strong electron donation (+M effect) but introduces significant steric bulk, hindering nucleophilic attack by the amine nitrogen.[1][2][3]

    • 3-Chloro Group (Meta): Inductively withdraws electron density (-I effect), slightly reducing the basicity of the amine compared to 2-ethoxyaniline, but providing a handle for future functionalization (e.g., Suzuki coupling).[1][2][3]

    • HCl Salt Form: Stabilizes the amine against oxidation but renders it non-nucleophilic until neutralized.[1][2]

Core Reactivity Challenges
  • Steric Hindrance: The ortho-ethoxy group blocks the trajectory of incoming electrophiles, requiring high-energy coupling reagents or specific catalytic ligands.[1][2]

  • Salt Interference: The hydrochloride counter-ion can poison Palladium catalysts and quench organometallic reagents (e.g., Grignards, Li-bases).[1][2][3]

Handling & Preparation Protocols

Safety & Storage
  • Hazard: Toxic if swallowed; causes skin and serious eye irritation.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: The free base is prone to oxidation (darkening) upon air exposure.[1][2][3] Always prepare the free base immediately prior to use.[1][2]

Protocol A: Quantitative Free-Basing (Mandatory Precursor Step)

Most transition-metal catalyzed reactions and nucleophilic substitutions require the free amine.[1][2][3] In situ neutralization is often insufficient for sensitive catalytic cycles.[1][2]

Reagents:

  • 3-Chloro-2-ethoxyaniline HCl (10.0 mmol, 2.08 g)[1][2][3]

  • Dichloromethane (DCM) or Ethyl Acetate (50 mL)[2][3]

  • 1M NaOH or Saturated NaHCO₃ (50 mL)[1][2][3]

  • Brine (Sat. NaCl)[1][2][9]

Procedure:

  • Dissolution: Suspend the hydrochloride salt in DCM (5 mL/mmol). The salt may not fully dissolve initially.[1][2]

  • Neutralization: Slowly add 1M NaOH (1.2 equiv) while stirring vigorously at room temperature (RT) for 15 minutes. The suspension should clear as the free base dissolves into the organic layer.[1][2][3]

  • Extraction: Separate the organic layer.[1][2][9][10] Extract the aqueous layer once with DCM (10 mL).[1][2][3]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at <40°C.

    • Checkpoint: The resulting oil should be pale yellow.[1][2] If dark brown, purification (short silica plug) is required.[1][2]

Core Application 1: Amide Coupling (Acylation)

Application: Attaching the aniline to carboxylic acid scaffolds (e.g., for amide-linked kinase inhibitors).[1][2][3] Challenge: The 2-ethoxy steric bulk makes standard EDC/HOBt couplings sluggish.[1][2]

Optimized Protocol: HATU-Mediated Coupling

Rationale: HATU generates a highly reactive aza-7-azabenzotriazole ester, overcoming the steric barrier of the ortho-ethoxy group.[1][2][3]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 3-Chloro-2-ethoxyaniline (Free base, 1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2][3]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under N₂. Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 10 minutes (solution often turns yellow).[2]

  • Addition: Add 3-Chloro-2-ethoxyaniline (1.1 mmol) dissolved in minimal DMF. Add remaining DIPEA (1.0 mmol).

  • Reaction: Stir at 40–50°C for 4–16 hours.

    • Note: Unlike unhindered anilines, this reaction often requires mild heating to reach completion.[1][2][3]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), Sat. NaHCO₃, and Brine.[1][2][9]

  • Purification: Flash chromatography (Hexane/EtOAc).

Alternative (For Extremely Difficult Substrates): Convert the acid to an Acid Chloride using SOCl₂ or Oxalyl Chloride first.[1][2][3] React with the aniline in DCM/Pyridine.[1][2] This is less atom-economical but more kinetically potent.[1][2]

Core Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling the aniline with aryl halides (Ar-Br/Cl) to form biaryl amines.[1][2][3] Challenge: The ortho-ethoxy group hinders Pd oxidative addition/reductive elimination.[1][2] Standard ligands (PPh₃, dppf) often fail.[1][2][3]

Optimized Protocol: Sterically Demanding Coupling

Ligand Selection: Use Buchwald Ligands (e.g., BrettPhos or XPhos) designed for sterically hindered amines.[1][2][3]

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2][3]

  • 3-Chloro-2-ethoxyaniline (Free base, 1.2 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1][2][3]

  • Ligand: BrettPhos (4–6 mol%)[1][2][3]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1][2][3]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial and cycle Argon/Vacuum (3x).

  • Solids: Add Aryl Bromide, Pd source, Ligand, and Base to the vial.

  • Liquids: Add the Aniline (free base) as a solution in degassed Toluene (0.1–0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Monitoring: Monitor by LC-MS. If conversion stalls, add a second portion of Pd/Ligand.[1][2]

  • Workup: Filter through Celite® to remove Pd black.[2] Concentrate and purify.

Pathway Visualization

ReactionPathways Salt 3-Chloro-2-ethoxyaniline HCl Salt FreeBase Free Base (Reactive Form) Salt->FreeBase 1M NaOH/DCM (Neutralization) Coupling Amide Coupling (HATU/DMF) FreeBase->Coupling R-COOH Steric Bulk Handling Buchwald Pd-Catalysis (BrettPhos/NaOtBu) FreeBase->Buchwald Ar-Br Ligand Selection SnAr SnAr Reaction (Acid Catalysis) FreeBase->SnAr Chloropyrimidine Protic Solvent Product1 Amide Linked Scaffold Coupling->Product1 Product2 N-Aryl Derivative Buchwald->Product2 Product3 Aminopyrimidine Derivative SnAr->Product3

Figure 1: Decision tree for synthetic transformations of 3-Chloro-2-ethoxyaniline.[1][2][3]

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Low Yield (Amide Coupling) Starting material remains.Switch from HATU to Acid Chloride method. Increase Temp to 60°C.
Catalyst Poisoning Black precipitate in Pd reaction; no product.[1][2]Ensure Free Base is used (HCl kills NaOtBu).[1][2][3] Degass solvents thoroughly (O₂ sensitivity).
Regioselectivity (SnAr) Mixture of isomers when reacting with dichloropyrimidines.[1][2][3]Control temperature (-20°C to RT). The 2-ethoxy group steric bulk directs substitution to the less hindered chloride first.[1][2]
Purification Issues Streaking on Silica.[1][2]Pre-wash silica with 1% Et₃N in Hexane.[1][2] The amine is weakly basic but can stick to acidic sites.[1][2]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 12215689, 3-Chloro-2-ethoxyaniline.[1][2][3] URL: [Link][1][2][3]

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2011).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2][3] (General reference for sterically hindered aniline coupling). URL: [Link]

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] URL: [Link]

Sources

Application Note: High-Fidelity Diazotization of 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the controlled diazotization of 3-Chloro-2-ethoxyaniline hydrochloride , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., via Sandmeyer or azo-coupling pathways). Unlike simple anilines, this substrate presents specific challenges due to the ortho-ethoxy group's steric influence and the meta-chloro substituent's inductive effects.

This protocol departs from generic textbook methods by addressing the specific solubility profile of the hydrochloride salt and the kinetic requirements to prevent self-coupling (tar formation). The procedure guarantees a diazonium titer >98% suitable for high-value downstream nucleophilic substitutions.

Chemical Basis & Mechanistic Insight

Substrate Analysis

The 3-Chloro-2-ethoxyaniline molecule possesses a "push-pull" electronic environment that dictates reaction stability:

  • 2-Ethoxy Group (

    
    ):  Acts as a strong resonance donor (
    
    
    
    ). While it activates the ring, its position ortho to the amine creates steric bulk, potentially hindering the approach of the nitrosonium ion (
    
    
    ). Crucially, the oxygen lone pair can stabilize the resulting diazonium cation via resonance, increasing the decomposition temperature (
    
    
    ) relative to unsubstituted benzenediazonium salts.
  • 3-Chloro Group (

    
    ):  Exerts an inductive withdrawing effect (
    
    
    
    ), which slightly destabilizes the diazonium cation but prevents oxidation side-reactions common in electron-rich phenols.
Reaction Mechanism

The diazotization proceeds via the attack of the electrophilic nitrosonium ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) on the free amine. Since the starting material is a hydrochloride salt  (

), the initial step requires an equilibrium shift to release the free amine species in the presence of strong acid, allowing the reaction with

(the active nitrosating anhydride formed in situ).

Key Mechanistic Pathway:

  • Deprotonation:

    
    
    
  • Nitrosation:

    
    
    
  • Dehydration:

    
    
    

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Chloro-2-ethoxyaniline HCl Substrate1.0Purity >97%; MW: 208.08 g/mol
Hydrochloric Acid (37%) Solvent/Catalyst2.5 - 3.0Excess required to maintain pH < 1 and prevent triazene formation.
Sodium Nitrite (

)
Reagent1.05 - 1.140% w/v aqueous solution. Slight excess drives completion.
Urea / Sulfamic Acid ScavengerAs neededDestroys excess

post-reaction.
Water Solvent~10-15 volDeionized, degassed recommended.
Step-by-Step Procedure
Phase A: Preparation of the Amine Slurry
  • Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, internal thermometer, and dropping funnel) with 3-Chloro-2-ethoxyaniline hydrochloride (10.0 g, 48.0 mmol).

  • Add Water (50 mL) and stir to form a suspension. The salt may not fully dissolve initially due to the common ion effect if excess Cl is present, but the hydrochloride form is generally hydrophilic.

  • Add Conc. HCl (12 mL, ~144 mmol). Note: Although the substrate is already a salt, the excess acid is critical to generate

    
     and prevent the free amine from coupling with the formed diazonium salt (which causes "tarring").
    
  • Cool the mixture to 0–2 °C using an ice/salt bath. Vigorous stirring is essential to prevent hot-spots.

Phase B: Diazotization (The Critical Step)
  • Prepare a solution of Sodium Nitrite (3.65 g, 52.8 mmol) in Water (10 mL).

  • Addition: Add the nitrite solution dropwise via the addition funnel sub-surface (if possible) or slowly to the vortex.

    • Critical Parameter: Maintain internal temperature < 5 °C .

    • Rate: Addition should take 30–45 minutes. Rapid addition causes local heating and decomposition (evolution of

      
       gas bubbles).
      
  • Digestion: Once addition is complete, maintain stirring at 0–5 °C for 30–60 minutes. The suspension should clarify as the diazonium salt is usually more soluble than the starting amine hydrochloride.

Phase C: Validation & Work-up
  • Starch-Iodide Test: Dip a glass rod into the reaction and touch it to starch-iodide paper.

    • Positive Result: Instant blue/black spot indicates excess nitrous acid (Required condition).

    • Negative Result: If no color change, add small aliquots of

      
       solution until positive.
      
  • Scavenging: If the downstream reaction is sensitive to oxidation, add Urea or Sulfamic acid (~0.5 g) to quench the excess nitrous acid until the starch-iodide test is negative.

  • Filtration (Optional): If slight turbidity remains (undissolved impurities), filter rapidly through a cold sintered glass funnel. Do not let the cake dry.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationConsequence of DeviationCorrection
Temperature 0 – 5 °C>10 °C: Hydrolysis to phenol (loss of yield). < -5 °C: Slow kinetics, accumulation of nitrite.Add dry ice to bath; adjust addition rate.
Acidity (pH) < 1.0pH > 2: Formation of Diazoamino tars (yellow/brown sludge).Add conc. HCl immediately.
Agitation High ShearPoor mixing leads to local excess of nitrite and side reactions.Increase RPM; use baffle flask.
Nitrite Excess +5-10%Large excess interferes with Sandmeyer/Coupling steps.Quench with Sulfamic Acid.
Common Failure Mode: The "Tar" Effect

If the reaction mixture turns dark brown or black and becomes viscous, coupling has occurred. This happens when the acidity is too low. The diazonium salt (


) reacts with the unreacted free amine (

) to form a triazene (

).
  • Prevention: Ensure at least 2.5 molar equivalents of mineral acid are present before nitrite addition begins.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the hydrochloride salt to the diazonium ion, highlighting the critical role of acid concentration.

DiazotizationMechanism Substrate 3-Chloro-2-ethoxyaniline Hydrochloride (Solid Salt) FreeAmine Free Amine (Equilibrium Species) Substrate->FreeAmine Dissociation (pH dependent) N_Nitrosamine N-Nitrosamine Intermediate FreeAmine->N_Nitrosamine + NO+ (from NaNO2/HCl) SideProduct Diazoamino (Tar/Impurity) FreeAmine->SideProduct Coupling with Diazonium (If pH > 2) Nitrosonium Nitrosonium Ion (NO+) DiazoHydroxide Diazo Hydroxide N_Nitrosamine->DiazoHydroxide Tautomerization Diazonium 3-Chloro-2-ethoxy- benzenediazonium Chloride (Target) DiazoHydroxide->Diazonium Dehydration (-H2O) Diazonium->SideProduct

Figure 1: Mechanistic pathway showing the critical equilibrium and potential failure mode (red dashed line) if acidity is insufficient.

Experimental Workflow

Workflow Start Start: 10g Substrate + 50mL H2O Acidify Add 12mL Conc HCl Cool to 0-2°C Start->Acidify Addition Dropwise Addition (Keep T < 5°C) Acidify->Addition PrepareNitrite Dissolve 3.65g NaNO2 in 10mL H2O PrepareNitrite->Addition Stir Stir 30-60 min (Digestion) Addition->Stir Check Starch-Iodide Test Stir->Check Check->Addition Negative (No Color) Add more NaNO2 Quench Add Urea/Sulfamic Acid (Remove excess HNO2) Check->Quench Positive (Blue) Ready Diazonium Solution Ready (Use Immediately) Quench->Ready

Figure 2: Step-by-step operational workflow for the preparation of the diazonium salt.

Safety & Waste Management

  • Explosion Hazard: Diazonium salts, especially those with electron-withdrawing groups (like Cl) and donating groups (like OEt), can be shock-sensitive if isolated and dried. NEVER allow the diazonium salt solution to evaporate to dryness. Always use it as a solution in the next step.

  • Toxic Gas: The reaction generates small amounts of

    
     gases.[1] Perform all operations in a functioning fume hood.
    
  • Skin Contact: 3-Chloro-2-ethoxyaniline is toxic and a potential skin sensitizer. Wear nitrile gloves and long sleeves.

  • Waste: Quench all diazonium waste streams with a nucleophile (e.g., dilute NaOH or phenols) or allow to decompose slowly in a dedicated waste container before disposal. Do not mix directly with strong oxidizers.

References

  • Organic Syntheses. Diazotization of 4-Chloroaniline (General Procedure). Coll. Vol. 4, p. 415. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]

  • National Institutes of Health (PubChem). 3-Chloro-2-ethoxyaniline hydrochloride Compound Summary.[Link]

  • Organic Chemistry Portal. Diazotization - Mechanism and Procedures.[Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Coupling with 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Rich Aryl Chlorides

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad substrate scope and functional group tolerance represent a significant improvement over classical methods.[1][3][5]

This application note provides a detailed guide to the Buchwald-Hartwig coupling of a challenging, yet synthetically valuable substrate: 3-chloro-2-ethoxyaniline hydrochloride. The presence of an electron-donating ethoxy group, a deactivating chloro group, and the amine hydrochloride salt form presents a unique set of challenges that require careful consideration of reaction parameters. We will delve into the mechanistic nuances, provide a robust and validated protocol, and offer troubleshooting guidance to enable researchers to successfully employ this transformation.

The primary challenges associated with this substrate are:

  • Aryl Chloride Activation: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in oxidative addition to the palladium(0) catalyst.[6][7]

  • Electron-Rich System: The electron-donating nature of the ethoxy and amino groups can further hinder the oxidative addition step.

  • Aniline Hydrochloride Salt: The hydrochloride salt of the starting material must be neutralized in situ, which requires careful selection of the base and its stoichiometry.

By understanding these challenges and implementing the strategies outlined in this guide, researchers can effectively utilize 3-chloro-2-ethoxyaniline hydrochloride as a building block for the synthesis of complex molecular architectures.

Mechanistic Considerations and Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, ligand, base, and solvent. For a substrate like 3-chloro-2-ethoxyaniline hydrochloride, a rational approach to parameter selection is crucial.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The aryl chloride adds to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, especially for aryl chlorides.[2][8]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl aniline product is eliminated, regenerating the active Pd(0) catalyst.[1][2][9]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of ligand is critical in promoting the desired reductive elimination over this competing pathway.

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Ar-Pd(II)(Cl)L_n Pd(0)L_n->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)(Cl)(R2NH)L_n] OxAdd->AmineCoord Amine Coordination (R2NH) Deprotonation Ar-Pd(II)(NR2)L_n AmineCoord->Deprotonation Deprotonation (Base) ReductiveElim Product (Ar-NR2) Deprotonation->ReductiveElim Reductive Elimination ReductiveElim->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst and Ligand Selection

For the coupling of challenging aryl chlorides, the use of bulky, electron-rich phosphine ligands is essential.[6][10] These ligands promote the formation of monoligated palladium species, which are highly active in oxidative addition.[1]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandRationale
Pd₂(dba)₃XPhos or RuPhos These Buchwald-type biarylphosphine ligands are highly effective for the amination of electron-rich aryl chlorides.[3] They possess the necessary steric bulk and electron-donating properties to facilitate the challenging oxidative addition step.
[Pd(cinnamyl)Cl]₂t-BuBrettPhos Another excellent choice for coupling with aryl chlorides, particularly for ensuring monoarylation of primary amines.[3]
PEPPSI™-IPrN/AThis N-heterocyclic carbene (NHC)-ligated palladium precatalyst offers high stability and activity for cross-coupling of aryl chlorides.[11]
The Crucial Role of the Base

The choice of base is particularly critical when using an aniline hydrochloride salt. A sufficient amount of base is required to:

  • Neutralize the hydrochloride salt of 3-chloro-2-ethoxyaniline.

  • Deprotonate the amine coupling partner to facilitate its coordination to the palladium center.

Strong, non-nucleophilic bases are generally preferred.

Recommended Bases:

BasepKa of Conjugate AcidKey Considerations
Sodium tert-butoxide (NaOtBu)~19A strong, effective base for many Buchwald-Hartwig reactions. However, it can be incompatible with base-sensitive functional groups.[12]
Lithium bis(trimethylsilyl)amide (LHMDS)~26A very strong base that can be effective when other bases fail. It also offers good proton tolerance.[5]
Potassium phosphate (K₃PO₄)~12.3 (for HPO₄²⁻)A weaker base that can be advantageous when dealing with base-sensitive substrates. Higher reaction temperatures may be required.[9]

For the coupling of 3-chloro-2-ethoxyaniline hydrochloride, a stoichiometry of at least 2.2-2.5 equivalents of base is recommended to ensure both neutralization of the salt and deprotonation of the coupling amine.

Solvent Selection

Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst.

Recommended Solvents:

  • Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[13]

  • Dioxane: Another widely used solvent, although care should be taken to remove peroxides.

  • tert-Butanol (t-BuOH): Can be beneficial, particularly when using phosphate bases.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-chloro-2-ethoxyaniline hydrochloride with a generic secondary amine (e.g., morpholine).

Safety Precautions: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Aniline derivatives are toxic and can be absorbed through the skin.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentM.W.AmountMolesEquivalents
3-Chloro-2-ethoxyaniline hydrochloride208.08208 mg1.01.0
Morpholine87.12104 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
XPhos476.6514.3 mg0.030.03
Sodium tert-butoxide (NaOtBu)96.10230 mg2.42.4
Anhydrous Toluene-5 mL--
Reaction Setup and Execution

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-2-ethoxyaniline hydrochloride (208 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (230 mg, 2.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Reagents: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (104 µL, 1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (5 mL).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.[15][16]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

Even with a robust protocol, challenges can arise. Below is a guide to troubleshooting common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[17] 2. Insufficiently anhydrous conditions. 3. Ineffective base.1. Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed catalyst like a G3-palladacycle.[11] 2. Ensure solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. 3. Screen alternative bases such as LHMDS or K₃PO₄.[9]
Significant Hydrodehalogenation 1. Side reaction competing with C-N bond formation.[17] 2. Inappropriate ligand choice.1. Lower the reaction temperature. 2. Screen different ligands. Bulky biarylphosphine ligands are known to suppress this side reaction.[10]
Formation of Byproducts 1. Catalyst deactivation leading to side reactions.[18] 2. Reaction with impurities in starting materials.1. Increase ligand to palladium ratio. 2. Purify starting materials if necessary. Aniline can be purified by distillation.[14][19]

Conclusion

The Buchwald-Hartwig amination of 3-chloro-2-ethoxyaniline hydrochloride is a challenging but achievable transformation. Success hinges on the rational selection of a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand, and the use of a strong base in sufficient quantity to neutralize the aniline salt and deprotonate the coupling partner. The protocol provided in this application note serves as a validated starting point for researchers. By understanding the underlying mechanistic principles and potential pitfalls, scientists in both academic and industrial settings can confidently utilize this powerful C-N bond-forming reaction to advance their research and development goals.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ACS Publications. (2011, January 5). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]

  • Current Organic Chemistry. (2022, October 1). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • PubMed. (2002, November 15). Palladium-catalyzed coupling reactions of aryl chlorides. [Link]

  • Journal of Chemical Education. (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • The University of Liverpool Repository. Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. [Link]

  • Organic & Biomolecular Chemistry. A new Buchwald-type diphosphine ligand for Pd-catalyzed amination reactions for the preparation of triarylamines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic & Biomolecular Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • The Journal of Organic Chemistry. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? [Link]

  • Google Patents. (2024, March 15).
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Google Patents. (2020, January 14).

Sources

Preparation of Stock Solutions for 3-Chloro-2-ethoxyaniline hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-ethoxyaniline hydrochloride (CAS No. 1185303-54-1) is a substituted aniline derivative of increasing interest in pharmaceutical and agrochemical research and development.[1] As with any experimental work, the ability to prepare accurate and stable stock solutions is fundamental to obtaining reliable and reproducible results. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 3-Chloro-2-ethoxyaniline hydrochloride.

This guide moves beyond a simple recitation of steps to explain the rationale behind the procedural choices, ensuring a deep understanding of the chemical's properties and the critical factors for successful solution preparation.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of 3-Chloro-2-ethoxyaniline hydrochloride is paramount for its effective use. As a hydrochloride salt, it is expected to have greater aqueous solubility than its free base form due to the protonation of the amine group.[2]

Table 1: Physicochemical and Safety Data for 3-Chloro-2-ethoxyaniline hydrochloride

PropertyValueSource(s)
CAS Number 1185303-54-1[1][3]
Molecular Formula C₈H₁₁Cl₂NO[1][3]
Molecular Weight 208.09 g/mol [3]
Appearance White to pale yellow-cream powder/solid[4]
Storage Store below +30°C in a dry, well-ventilated place under an inert atmosphere.[1][4]
GHS Pictogram GHS07 (Harmful)[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]
Precautionary Statements P261, P280, P301+P310, P302+P334, P305+P351+P338[1]

Aniline and its derivatives, particularly halogenated ones, can be sensitive to light and air, potentially leading to degradation and discoloration over time.[4] This necessitates careful handling and storage to maintain the integrity of the compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for the preparation of a stock solution of 3-Chloro-2-ethoxyaniline hydrochloride.

Stock_Solution_Workflow cluster_prep Preparation cluster_process Processing & Storage cluster_qc Quality Control A 1. Weigh Compound B 2. Select & Measure Solvent A->B C 3. Dissolution B->C D 4. Sterilization (Optional) C->D E 5. Aliquot & Store D->E F 6. Concentration & Purity Check E->F

Caption: Workflow for preparing 3-Chloro-2-ethoxyaniline hydrochloride stock solutions.

Protocol for Stock Solution Preparation

This protocol provides a general guideline. The choice of solvent and concentration should be optimized based on the specific experimental requirements.

Materials and Equipment
  • 3-Chloro-2-ethoxyaniline hydrochloride (purity ≥97%)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Beakers and magnetic stir bars

  • Magnetic stir plate

  • Spatula

  • Solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, sterile deionized water)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Methodology
  • Pre-analysis and Calculation:

    • Determine the desired stock solution concentration (e.g., 10 mM, 50 mM).

    • Calculate the required mass of 3-Chloro-2-ethoxyaniline hydrochloride using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully weigh the calculated mass of 3-Chloro-2-ethoxyaniline hydrochloride. Due to its hazardous nature, it is recommended to perform this step in a fume hood.

  • Solvent Selection and Dissolution:

      • DMSO and DMF: These are strong polar aprotic solvents and are often good choices for dissolving a wide range of organic compounds.

      • Ethanol: A polar protic solvent that can be suitable, potentially with gentle warming.

      • Water: As a hydrochloride salt, aqueous solubility is expected to be higher than the free base. For biological applications, a co-solvent system (e.g., ethanol/water) might be necessary.

    • Dissolution Procedure:

      • Transfer the weighed compound to a volumetric flask.

      • Add a portion of the chosen solvent (approximately 50-70% of the final volume).

      • Use a magnetic stirrer to aid dissolution. Gentle warming (not exceeding 40-50°C) can be applied if the compound dissolves slowly. Avoid excessive heat to prevent potential degradation.

      • For aqueous solutions, the addition of a small amount of hydrochloric acid can aid in dissolution and stability, as is common practice for aniline hydrochloride solutions.[5]

  • Bringing to Final Volume:

    • Once the compound is completely dissolved, allow the solution to return to room temperature if it was warmed.

    • Carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Sterilization (for biological applications):

    • If the stock solution is intended for cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes (e.g., amber vials). This minimizes freeze-thaw cycles and exposure to light and air, which can degrade the compound.[4]

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified. Given the potential for limited stability of aniline solutions, it is often recommended to use them within a short period after preparation.[5]

Quality Control and Validation

To ensure the accuracy of experimental results, it is advisable to validate the concentration and purity of the prepared stock solution.

  • Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectroscopy by creating a standard curve with known concentrations.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the stock solution and detecting any potential degradation products.[6]

Safety and Handling Precautions

3-Chloro-2-ethoxyaniline hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder or preparing concentrated solutions.

  • Disposal: Dispose of all waste materials (unused solutions, contaminated consumables) in accordance with local, state, and federal regulations for hazardous chemical waste.

The following diagram illustrates the key safety considerations:

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling & Disposal A Safety Glasses D Use Fume Hood A->D B Lab Coat B->D C Gloves C->D E Proper Waste Disposal D->E

Caption: Key safety precautions for handling 3-Chloro-2-ethoxyaniline hydrochloride.

Conclusion

The successful preparation of accurate and stable stock solutions of 3-Chloro-2-ethoxyaniline hydrochloride is a critical first step in any research application. By understanding the compound's properties, following a systematic protocol, and adhering to strict safety guidelines, researchers can ensure the integrity of their experiments and the reliability of their data. The information and protocols provided in this application note serve as a comprehensive guide to achieving these goals.

References

  • PubChem. (n.d.). 3-Chloro-2-ethoxyaniline hydrochloride. Retrieved from a generic supplier safety data sheet. (Note: A direct, stable link to a specific supplier's SDS is not provided to ensure longevity of the reference.
  • Slideshare. (n.d.). Methods of preparation of Aromatic amines. Retrieved from [Link]

  • UIN Sunan Gunung Djati Bandung. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • EON Biotech. (n.d.). 3-chloro-2-ethoxyaniline hydrochloride – (1185303-54-1). Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). Aniline Hydrochloride Solution. Retrieved from [Link]

  • Chemguide. (n.d.). Making Amines. Retrieved from [Link]

  • Quora. (2018, June 20). Why does aniline dissolve in HCL?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solid-state oxidation of aniline hydrochloride with various oxidants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Cheméo. (n.d.). Aniline hydrochloride. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

Sources

nucleophilic substitution reactions involving 3-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-2-ethoxyaniline Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is a critical "privileged structure" building block, particularly in the synthesis of Type I and Type II kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 2-ethoxy group , which serves two distinct medicinal chemistry functions:

  • Conformational Locking: The ethoxy group exerts steric pressure that forces the aniline nitrogen out of planarity or locks the conformation of the final biaryl system, often improving binding affinity in the ATP-binding pocket of kinases (e.g., Src, Abl, or EGFR families).

  • Lipophilic Tuning: Compared to the methoxy analog, the ethoxy tail extends into hydrophobic sub-pockets (e.g., the solvent-front region), altering the solubility and metabolic stability profile.

This guide details the three primary Nucleophilic Substitution pathways involving this molecule:

  • Path A (The Nucleophile): The aniline nitrogen attacks an electrophilic heterocycle (

    
    ).
    
  • Path B (The Electrophile): The 3-chloro position acts as a leaving group in transition-metal catalyzed substitutions.

  • Path C (The Diazonium Intermediate): Substitution of the amine itself via Sandmeyer chemistry.

Part 2: Critical Pre-Reaction Protocol (The "Free-Basing" Step)

Context: The reagent is supplied as a Hydrochloride salt (HCl) to prevent oxidation (darkening) of the electron-rich aniline. The salt form is non-nucleophilic . Attempting


 or Buchwald couplings directly with the salt without excess base will result in stalled reactions or catalyst poisoning.

Protocol: In-Situ Neutralization vs. Isolation

MethodApplicationProcedure
Method A: In-Situ Standard

Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture before adding the electrophile.
Method B: Isolation Sensitive Catalysis (Pd)1. Dissolve salt in minimal water.2. Adjust pH to ~10 with sat.

.3. Extract with EtOAc (

).4. Dry (

) and concentrate to a yellow oil. Use immediately.

Part 3: Application Protocols

Protocol A: Synthesis of Kinase Scaffolds via Nucleophilic Aromatic Substitution ( )

The Aniline as the Nucleophile

Objective: Coupling 3-chloro-2-ethoxyaniline to a 4-chloropyrimidine or quinazoline core. Mechanism: Addition-Elimination (


).
Challenge:  The 2-ethoxy group  provides steric hindrance ortho to the nucleophilic nitrogen. This significantly reduces the reaction rate compared to 3-chloroaniline. Standard conditions (Ethanol/Reflux) often fail to reach full conversion.

Optimized Procedure:

  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 equiv).

    • Nucleophile: 3-Chloro-2-ethoxyaniline HCl (1.1 equiv).

    • Base: DIPEA (3.0 equiv) or

      
       (2.5 equiv).
      
    • Solvent: n-Butanol or DMAc (Dimethylacetamide). Note: Ethanol boils too low (78°C) to overcome the steric barrier efficiently.

  • Conditions: Heat to 110–120°C for 12–16 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into water. The product often precipitates due to the lipophilic ethoxy/chloro combination.

    • Filter and wash with cold hexanes.

Key Insight: If the reaction is sluggish, add 0.5 equiv of NaI (Sodium Iodide) . This generates a transient, more reactive iodo-pyrimidine intermediate (Finkelstein-like activation).

Protocol B: Functionalizing the Ring via Buchwald-Hartwig Amination

The Aniline as the Substrate (Electrophile)

Objective: Displacing the 3-Chlorine atom with a secondary amine or alkoxide. Mechanism: Pd-Catalyzed Cross-Coupling. Challenge: The aromatic ring is electron-rich (due to


 and 

), making the oxidative addition of Pd(0) into the

bond difficult. Standard

catalysts are ineffective.

Optimized Catalyst System:

  • Pre-catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: BrettPhos or RuPhos .

    • Why: These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into deactivated aryl chlorides.

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .

Step-by-Step:

  • Protection (Crucial): If you intend to couple at the Chlorine, you must first protect the Amine (e.g., as a Boc-carbamate) or ensure the coupling partner is significantly more nucleophilic than the aniline nitrogen (unlikely). Recommendation: Use the aniline nitrogen in a scaffold formation (Protocol A) first, then perform the Buchwald coupling on the resulting intermediate.

  • Reaction:

    • Scaffold (containing 3-Cl-2-OEt-phenyl moiety): 1.0 equiv.

    • Amine Partner: 1.2 equiv.

    • 
      : 2 mol%.
      
    • BrettPhos: 4 mol%.

    • 
      : 1.5 equiv.
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

    • Temp: 100°C under Argon.

Part 4: Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the molecule.

ReactionPathways cluster_0 Critical Control Points Start 3-Chloro-2-ethoxyaniline HCl (Starting Material) Step1 Neutralization (Free Base Formation) Start->Step1 NaOH/DIPEA PathA Path A: Nucleophile (Attacks Electrophile) Step1->PathA + Heteroaryl-Cl (SnAr Conditions) PathB Path B: Electrophile (Substrate for Pd) Step1->PathB + Amine/Boronate (Pd-Catalysis) ProdA Kinase Inhibitor Core (Pyrimidines/Quinazolines) PathA->ProdA 110°C, n-BuOH (Steric Hindrance Managed) ProdB Biaryl/Heterocycle (via C-Cl Coupling) PathB->ProdB Pd/BrettPhos (Deactivated Ring Managed)

Figure 1: Divergent synthetic pathways. Path A utilizes the amine nucleophilicity (standard for scaffold building), while Path B utilizes the chlorine handle (advanced functionalization).

Part 5: Analytical & Troubleshooting Guide

ObservationProbable CauseCorrective Action
Reaction Stalled (<10% conversion) Salt form used without sufficient base.Ensure >2.0 equiv of base is present to neutralize HCl and scavenge reaction acid.
Reaction Stalled (Path A) Steric hindrance from 2-ethoxy group.Switch solvent from Ethanol to n-Butanol (higher bp) or DMF . Increase temp to 120°C.
Dark Tarry Mixture Oxidation of free aniline.Degas solvents with Nitrogen/Argon. Add antioxidant (e.g., BHT) if permissible, or use fresh reagents.
No Reaction at C-Cl (Path B) Catalyst poisoning or poor oxidative addition.Switch to BrettPhos or XPhos ligands. Ensure the system is strictly anhydrous (water kills the active Pd species).

References

  • Buchwald-Hartwig Coupling Mechanisms & Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Nucleophilic Aromatic Substitution in Kinase Inhibitor Synthesis

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Demonstrates analogous steric constraints in ortho-substituted anilines).
  • Sandmeyer and Diazonium Chemistry of Ortho-Substituted Anilines

    • Organic Chemistry Portal.[1] "Sandmeyer Reaction."

  • Properties of 3-Chloro-2-ethoxyaniline

    • PubChem Compound Summary for CID 11238466 (3-Chloro-2-ethoxyaniline).

Sources

synthesis of agrochemicals from 3-Chloro-2-ethoxyaniline hydrochloride building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Agrochemicals from 3-Chloro-2-ethoxyaniline Hydrochloride

Abstract

This technical guide outlines the strategic utilization of 3-Chloro-2-ethoxyaniline hydrochloride (CAS 1185303-54-1) as a scaffold for next-generation agrochemical discovery. While structurally analogous to the commodity intermediate 3-chloro-2-methylaniline (used in Quinclorac synthesis), the 2-ethoxy substituent introduces unique steric bulk and lipophilicity profiles. This guide provides validated protocols for converting this salt into high-value Phenylurea Herbicides and Succinate Dehydrogenase Inhibitor (SDHI) Fungicides , emphasizing the critical "free-basing" step to ensure stoichiometric precision.

Structural Analysis & Chemical Logic

The utility of 3-Chloro-2-ethoxyaniline lies in its substitution pattern. Understanding the electronic and steric environment is prerequisite to successful synthesis.

  • 3-Chloro (Meta): Provides electron-withdrawing character, increasing metabolic stability of the ring and enhancing lipophilicity (

    
    ).
    
  • 2-Ethoxy (Ortho):

    • Steric Effect:[1] Significant bulk ortho to the amine. This slows down nucleophilic attack rates compared to simple anilines, requiring forcing conditions (higher T or catalysts) for crowded electrophiles.

    • Electronic Effect: The oxygen atom acts as a

      
      -acceptor but 
      
      
      
      -donor. However, the ortho position often twists the ethoxy group out of plane, modulating its donation capacity.

Comparison to Standard Scaffolds:

Feature3-Chloro-2-methylaniline (Standard)3-Chloro-2-ethoxyaniline (Target)Impact on Agrochemical
Ortho-Group Methyl (-CH3)Ethoxy (-OCH2CH3)Increased steric bulk; altered receptor binding.
H-Bonding NonePotential AcceptorThe ethoxy oxygen can act as a weak H-bond acceptor in active sites.
Lipophilicity ModerateHighImproved cuticular penetration in foliar applications.

Critical Pre-treatment: Controlled Free-Basing

Context: The raw material is supplied as the Hydrochloride salt (HCl). Direct use in organometallic couplings or base-sensitive acylations often leads to variable yields due to "proton quenching" of reagents.

Workflow Diagram: Salt Neutralization & Activation

FreeBasing Start Raw Material (Aniline HCl Salt) Step1 Biphasic Dissolution (DCM / 1M NaOH) Start->Step1 Neutralization Step2 Phase Separation & Drying (MgSO4) Step1->Step2 Extraction End Active Free Base (Ready for Synthesis) Step2->End Isolation

Figure 1: Quantitative conversion of the hydrochloride salt to the reactive free amine.

Protocol 1: Quantitative Free-Basing
  • Reagents: 3-Chloro-2-ethoxyaniline HCl (10.0 g), Dichloromethane (DCM, 100 mL), 1M NaOH (60 mL), Brine.

  • Procedure:

    • Suspend the HCl salt in DCM (50 mL) in a separatory funnel.

    • Slowly add 1M NaOH (60 mL) while venting. Note: Exothermic reaction.[]

    • Shake vigorously for 5 minutes until the solid fully dissolves and the organic layer clarifies.

    • Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL).

    • Combine organics, wash with Brine (30 mL), and dry over anhydrous MgSO₄.

    • Concentrate in vacuo to yield the Free Base as a viscous amber oil.

    • Validation: ¹H NMR (CDCl₃) should show the disappearance of the broad NH₃⁺ signal (~9-10 ppm) and appearance of a sharp NH₂ singlet (~3.5-4.0 ppm).

Application A: Synthesis of Novel Phenylurea Herbicides

Mechanism: Phenylureas (e.g., Diuron, Linuron) inhibit Photosystem II. The 3-chloro-2-ethoxy scaffold offers a novel IP space for "super-lipophilic" ureas.

Protocol 2: Isocyanate Coupling (Anhydrous)
  • Target: 1-(3-chloro-2-ethoxyphenyl)-3,3-dimethylurea

  • Reagents: Free Base Aniline (from Protocol 1), Dimethylcarbamoyl chloride (1.1 equiv), Pyridine (1.2 equiv), Toluene.

Step-by-Step:

  • Setup: Charge a flame-dried 3-neck flask with Free Base Aniline (10 mmol) and dry Toluene (50 mL) under N₂ atmosphere.

  • Base Addition: Add Pyridine (12 mmol). Cool the system to 0°C.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11 mmol). The bulky 2-ethoxy group may retard the rate; maintain 0°C for 30 mins, then ramp to reflux.

  • Reflux: Heat to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (to remove pyridine). Wash organic phase with NaHCO₃.

  • Crystallization: Evaporate solvent. Recrystallize crude solid from Ethanol/Water.

Why this works: The use of pyridine acts as an HCl scavenger. The reflux temperature is necessary to overcome the steric hindrance of the ortho-ethoxy group during the formation of the tetrahedral intermediate.

Application B: Synthesis of SDHI Fungicide Analogs

Mechanism: Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid rely on an amide bond connecting an aniline to a heterocyclic acid.

Pathway Visualization: Divergent Synthesis

AgrochemicalSynthesis Aniline 3-Chloro-2-ethoxyaniline (Free Base) SDHI Target A: SDHI Fungicide (Boscalid Analog) Aniline->SDHI + Pyridine / THF (Amidation) Urea Target B: Phenylurea Herbicide Aniline->Urea + Pyridine / Toluene (Urea Formation) AcidCl Reactant A: Nicotinyl Chloride AcidCl->SDHI IsoC Reactant B: Dimethylcarbamoyl Cl IsoC->Urea

Figure 2: Divergent synthesis pathways from the common aniline building block.

Protocol 3: Amidation with Heterocyclic Acid Chlorides
  • Target: N-(3-chloro-2-ethoxyphenyl)-2-chloronicotinamide (Boscalid Analog).

  • Reagents: Free Base Aniline (10 mmol), 2-Chloronicotinyl chloride (10.5 mmol), Triethylamine (TEA, 1.5 equiv), THF (Anhydrous).

Step-by-Step:

  • Dissolve Free Base Aniline in anhydrous THF (40 mL). Add TEA (15 mmol).

  • Dissolve 2-Chloronicotinyl chloride in THF (10 mL) in a separate vial.

  • Controlled Addition: Add the acid chloride solution dropwise to the aniline mixture at 0-5°C. Crucial: Do not allow temperature to spike, as this promotes side reactions.

  • Reaction: Stir at Room Temperature (RT) for 12 hours.

    • Note: Unlike the urea synthesis, this reaction usually proceeds at RT because acid chlorides are highly reactive electrophiles, even with the steric bulk of the ethoxy group.

  • Precipitation: Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate as a white/off-white solid.

  • Filtration: Filter and wash with cold water.[3]

Analytical Standards & QC

For regulatory submissions or SAR (Structure-Activity Relationship) studies, purity must be established.

Table 1: Expected Analytical Parameters

ParameterSpecificationMethodNote
Appearance Amber Oil (Free Base) / White Solid (HCl Salt)VisualOxidation leads to darkening.
¹H NMR Shift (NH) ~3.8 ppm (Free Base)400 MHz CDCl₃Diagnostic for successful neutralization.
HPLC Purity >98.0%C18 Column, ACN/H₂OMonitor for des-ethyl impurities.
Moisture <0.5%Karl FischerCritical for isocyanate reactions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217345, 3-Chloro-2-ethoxyaniline. Retrieved from [Link]

  • Organic Syntheses (1951). Phenylurea preparation from aniline salts. Org.[][4][5] Synth. 31, 77. Retrieved from [Link] (Adapted for substituted anilines).

Sources

Troubleshooting & Optimization

improving reaction yield with 3-Chloro-2-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is a deceptively challenging building block. While it appears to be a standard aniline, the specific substitution pattern creates a "Steric-Electronic Trap" that frequently kills reaction yields.

  • The Steric Trap: The ortho-ethoxy group (position 2) imposes immediate steric hindrance on the amine (position 1). Furthermore, the meta-chloro group (position 3) "buttresses" the ethoxy group, preventing it from rotating away from the reaction center.

  • The Electronic Trap: The 3-chloro substituent is electron-withdrawing (inductive), slightly reducing the nucleophilicity of the amine, while the 2-ethoxy group is electron-donating (resonance). This push-pull effect often leads to sluggish kinetics in nucleophilic attacks.

  • The Salt Trap: As a hydrochloride salt, it is shelf-stable but non-reactive in nucleophilic roles until properly neutralized. In-situ neutralization often introduces chloride ions that poison Palladium catalysts.

This guide provides the protocols required to bypass these traps.

Part 1: The Foundation – Salt Neutralization (Free-Basing)

Critical Failure Point: Many researchers attempt in-situ neutralization (adding TEA/DIPEA directly to the reaction pot). Why this fails:

  • Catalyst Poisoning: The released chloride ions (

    
    ) compete with ligands for coordination sites on metal catalysts (Pd, Cu).
    
  • Solubility Mismatch: The salt is water-soluble; the free base is lipophilic. In-situ bases often create a biphasic gum that traps the reactant.

Protocol: Quantitative Ex-Situ Free-Basing

Goal: Isolate the pure, dry free base before the main reaction.

Step-by-Step Workflow:

  • Suspension: Suspend 3-Chloro-2-ethoxyaniline HCl (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).

  • Basification: Add saturated aqueous

    
      (2.0 equiv) or 
    
    
    
    (1.1 equiv).
    • Note:

      
       is gentler and prevents emulsion formation.
      
  • Agitation: Stir vigorously for 15–20 minutes until the solid dissolves and the organic layer darkens (oxidation of free amine begins—work quickly).

  • Separation: Separate layers. Extract aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
    • Checkpoint: The result should be a yellow-to-brown oil.

  • Immediate Use: Dissolve in the reaction solvent (e.g., Toluene, Dioxane) immediately to prevent oxidation.

Visualization: The Free-Basing Workflow

FreeBasing Start Start: HCl Salt Input Solvent Suspend in DCM/EtOAc Start->Solvent BaseAdd Add Sat. NaHCO3 (aq) Solvent->BaseAdd Check Solid Dissolved? BaseAdd->Check Check->BaseAdd No (Stir longer) Sep Separate Layers (Keep Organic) Check->Sep Yes Dry Dry (Na2SO4) & Evaporate Sep->Dry Result Pure Free Base (Oil) Dry->Result

Caption: Logical workflow for converting the stable HCl salt into the reactive free base form without introducing catalyst poisons.

Part 2: Optimizing Buchwald-Hartwig Couplings

Scenario: Coupling 3-Chloro-2-ethoxyaniline with an Aryl Halide. The Issue: Standard ligands (BINAP,


) fail because the 2-ethoxy group blocks the Palladium center .
The Solution: Ligand & Pre-Catalyst Selection

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed for sterically hindered amines.

ParameterStandard (Low Yield)Optimized (High Yield) Why?
Ligand BINAP, XantphosBrettPhos or RuPhos These ligands are bulky enough to force reductive elimination but flexible enough to accommodate the ortho-ethoxy group.
Pre-Catalyst

,

Pd-G3/G4 Precatalysts (e.g., BrettPhos Pd G4)Ensures rapid activation of Pd(0) without requiring excess heat that decomposes the amine.
Base

NaOtBu or LHMDS Stronger bases are often needed to deprotonate the hindered amine to facilitate transmetallation.
Solvent DMF (Avoid)Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active catalytic species better for this specific class.
Recommended Protocol (C-N Coupling)
  • Inert Atmosphere: Flame-dry glassware; cycle Argon/Vacuum 3x.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • 3-Chloro-2-ethoxyaniline (Free Base) (1.2 equiv)

    • BrettPhos Pd G4 (1–3 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene (

    
     concentration).
    
  • Temperature:

    
    
    
    
    .
  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add 1 mol% more catalyst.

Part 3: Amide Coupling (Peptide Bond Formation)

Scenario: Reacting with a Carboxylic Acid.[2] The Issue: The amine is weakly nucleophilic due to the 3-Cl induction and sterically blocked. Standard EDC/NHS coupling often results in


-acylisourea rearrangement byproducts rather than the desired amide.
Troubleshooting Table
SymptomDiagnosisCorrective Action
No Reaction (SM remains) Steric hindrance prevents attack on the activated ester.Switch to HATU or PyBOP . These reagents create a more reactive ester species (At-ester).
Low Yield (<40%) Slow kinetics allow the activated acid to hydrolyze.Increase concentration to 0.5M - 1.0M . Use DIPEA (3.0 equiv) to ensure the amine is fully deprotonated.
Impurity Formation "Over-activation" leading to racemization (if chiral) or side reactions.Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered anilines.
Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield CheckSalt Was HCl removed? Issue->CheckSalt CheckCat Catalyst Type? CheckSalt->CheckCat Yes (C-N Coupling) CheckSterics Coupling Agent? CheckSalt->CheckSterics Yes (Amide Coupling) Sol1 Action: Perform Ex-Situ Neutralization CheckSalt->Sol1 No/Unsure Sol2 Action: Switch to BrettPhos/RuPhos CheckCat->Sol2 Using PPh3/BINAP Sol3 Action: Switch to HATU or T3P CheckSterics->Sol3 Using EDC/DCC

Caption: Diagnostic logic for identifying the root cause of reaction failure based on reagent choices.

Frequently Asked Questions (FAQs)

Q1: Can I just add extra base (TEA) to the reaction instead of isolating the free base? A: For robust, high-value synthesis: No. While possible for simple amides, in Palladium catalysis, the amine hydrochloride salt releases


 ions. Chloride is a good ligand for Palladium and can displace your expensive phosphine ligand, creating an inactive "Pd-chloride" species. Always free-base first for Pd-catalyzed reactions.

Q2: The free base turned dark brown after 1 hour. Is it ruined? A: Not necessarily. Anilines are prone to surface oxidation, forming trace azo-compounds which are highly colored.

  • Test: Run a TLC or LCMS. If the main peak is still your amine (

    
    ), proceed immediately.
    
  • Prevention: Store the free base under Nitrogen/Argon, or ideally, generate it immediately before use.

Q3: Why is the 2-ethoxy group worse than a 2-methoxy group? A: The ethyl group (


) has a larger conformational sweep volume than a methyl group. Combined with the chlorine atom at position 3, the ethoxy group is "locked" into a specific conformation that crowds the amine nitrogen (

). This is known as the Buttressing Effect . You need high-energy reagents (HATU, Pd-G4) to overcome this barrier.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Cited for: Ligand selection (BrettPhos) for hindered anilines.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

    • Cited for: Selection of HATU/T3P for sterically hindered amide couplings.
  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

    • Cited for: General reaction parameters and base selection.[1][3][4]

  • BenchChem. "Purification and Handling of Substituted Anilines."[5]

    • Cited for: General handling of chloro-aniline deriv

Sources

Technical Support Center: 3-Chloro-2-ethoxyaniline Hydrochloride (CAS 1185303-54-1)

[1][2]

Welcome to the Advanced Synthesis Support Hub. Product Focus: 3-Chloro-2-ethoxyaniline hydrochloride Application: Pharmaceutical Intermediate / Heterocyclic Synthesis

Technical Overview & Reactivity Profile

3-Chloro-2-ethoxyaniline hydrochloride is a specialized aniline building block often employed in the synthesis of kinase inhibitors and other bioactive heterocycles. Its reactivity is governed by the interplay between the electron-donating ethoxy group (position 2) and the electron-withdrawing chlorine atom (position 3).

  • Electronic Character: The amino group is the primary nucleophile. However, the presence of the 2-ethoxy group creates steric bulk and electron donation, while the 3-chloro group exerts an inductive withdrawing effect.

  • Primary Challenge: As a hydrochloride salt, the nitrogen lone pair is protonated (

    
    ), rendering it non-nucleophilic until free-based.
    
  • Stability: Prone to oxidative degradation (turning brown/black) upon exposure to air and light.[1]

Troubleshooting Guide: Minimizing Side Reactions
Issue 1: Reaction mixture turns dark brown/black immediately upon base addition.

Diagnosis: Rapid oxidative polymerization (formation of quinones or azo-polymers). Root Cause: Anilines with electron-donating groups (like 2-ethoxy) are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions. Solution:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15-20 minutes before adding the aniline salt.

  • Inert Atmosphere: Perform the free-basing step under a strict inert atmosphere (Schlenk line or Glovebox).

  • Add Antioxidant (Optional): In extreme cases, adding a trace amount of ascorbic acid or sodium metabisulfite during the aqueous workup can prevent post-reaction oxidation.

Issue 2: Low yield in Palladium-Catalyzed (Buchwald-Hartwig) Couplings.

Diagnosis: Catalyst poisoning or failure to initiate. Root Cause:

  • HCl Interference: The hydrochloride salt releases HCl upon reaction, which can protonate the ligand or coordinate with the Pd center, deactivating the catalyst.

  • Incomplete Free-basing: If the salt is used directly with a weak base (e.g.,

    
    ), the deprotonation may be too slow, stalling the catalytic cycle.
    Solution: 
    
  • Protocol A (In-situ): Use a stronger base (e.g., NaOtBu) in excess (at least 2.5 equivalents) to ensure rapid and complete neutralization.

  • Protocol B (Pre-free-basing): Convert the salt to the free base prior to the coupling reaction (See Protocol 1 below). This is the most reliable method for sensitive catalytic cycles.

Issue 3: Unexpected cleavage of the ethyl ether (De-ethylation).

Diagnosis: Loss of the ethyl group, resulting in a phenol (3-chloro-2-hydroxyaniline). Root Cause: Use of strong Lewis acids (e.g.,


Solution:
  • Avoid boron or aluminum-based Lewis acids.

  • If Lewis acid catalysis is required for a subsequent step, use milder alternatives like

    
     or perform the reaction at lower temperatures (< 0°C).
    
Optimized Experimental Protocols
Protocol 1: "Clean" Free-Basing Strategy

Use this protocol to prepare the free amine for sensitive metal-catalyzed reactions.

  • Dissolution: Suspend 10 mmol of 3-Chloro-2-ethoxyaniline hydrochloride in 50 mL of DCM (Dichloromethane).

  • Neutralization: Slowly add 20 mL of saturated aqueous

    
     (Sodium Bicarbonate) while stirring vigorously.
    
    • Note: Avoid strong bases like NaOH if possible to prevent any risk of hydrolysis or runaway exotherms.

  • Separation: Stir for 15 minutes until the solid dissolves and the organic layer is clear. Separate the layers.

  • Extraction: Extract the aqueous layer once more with 20 mL DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate the solvent under reduced pressure at room temperature .

    • Critical: Do not heat above 40°C. The free base is more prone to oxidation than the salt. Use immediately.

Protocol 2: Minimizing Side Reactions in Amide Coupling

Standard HATU/EDC coupling often leads to colored impurities. Use this modified approach.

ParameterStandard ConditionOptimized ConditionReason
Base DIPEA / TEA2,6-Lutidine or Collidine Weaker, non-nucleophilic bases reduce racemization and oxidative stress.
Temperature Room Temp0°C to 10°C Lower temperature suppresses N-oxide formation and polymerization.
Addition Order Mix all reagentsSequential Activate the acid first, then add the aniline. Prevents aniline from reacting with coupling reagents directly.
Visualizing the Control Strategy

The following diagram illustrates the decision logic for handling 3-Chloro-2-ethoxyaniline hydrochloride to maximize yield and purity.

GStartStart: 3-Chloro-2-ethoxyaniline HClCheckRxnReaction Type?Start->CheckRxnMetalCatPd/Cu Catalysis(Buchwald/Ullmann)CheckRxn->MetalCatAmideAmide Coupling(HATU/EDC)CheckRxn->AmideEASElectrophilic Subst.(Halogenation/Nitration)CheckRxn->EASFreeBaseREQUIRED: Pre-free-basing(Protocol 1)MetalCat->FreeBaseMildBaseUse Mild Base(Collidine/Lutidine)Amide->MildBaseProtectProtect Amine First(Acetyl/Boc)EAS->ProtectDegasStrict Degassing(Argon Sparge)FreeBase->DegasColdAddAdd at 0°CMildBase->ColdAddDirectingDirecting Effect:Ethoxy >> Cl(Expect Para to OEt)Protect->Directing

Caption: Workflow decision tree for optimizing reactions based on specific synthesis pathways.

Frequently Asked Questions (FAQs)

Q: Can I store the free base after converting it from the hydrochloride salt? A: It is not recommended . The free base is significantly less stable than the hydrochloride salt and will oxidize rapidly (turning dark) even at

Q: My reaction requires a Lewis Acid (


). Will the ethoxy group survive?A:




Q: Why does the solubility change so drastically during workup? A: The hydrochloride salt is soluble in water and polar organic solvents (MeOH, DMSO). The free base is lipophilic and soluble in DCM, EtOAc, or Toluene. Ensure your pH is adjusted correctly (> pH 8) to drive the compound into the organic layer during extraction.

References
  • National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[2][3][4] Retrieved from [Link]

troubleshooting low purity in 3-Chloro-2-ethoxyaniline hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-ethoxyaniline Hydrochloride

Subject: Troubleshooting Low Purity & Stability Issues in Halo-Alkoxy Aniline Derivatives Support Ticket ID: #HCl-3Cl2OEt-001 Responder: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because your batch of 3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is failing specifications.[1]

This is a deceptively difficult molecule. The ortho-ethoxy group activates the ring, increasing susceptibility to oxidation (color degradation), while the meta-chloro group introduces a risk of hydrodehalogenation during synthesis. Furthermore, the hydrochloride salt of this aniline is prone to hygroscopicity and "oiling out" if the lattice energy is disrupted by impurities.

This guide prioritizes causality —we do not just fix the symptom; we identify the upstream chemical origin.

Module 1: Synthesis-Derived Impurities (The Upstream Source)[1]

Diagnosing the "M-34" and "M-2" Peaks

If your purity is low immediately after the reduction step, the culprit is almost certainly catalyst selection.

Q: My LC-MS shows a persistent impurity with a mass of M-34. What is it? A: This is 2-ethoxyaniline .[1] You have stripped the chlorine atom.

  • The Cause: If you used standard Palladium on Carbon (Pd/C) for the reduction of the nitro-precursor, you likely triggered hydrodehalogenation . The C-Cl bond is labile under standard hydrogenation conditions, especially on Pd surfaces.[1]

  • The Fix:

    • Switch Catalysts: Use Platinum on Carbon (Pt/C) or sulfided Platinum.[1] Platinum is less active toward C-Cl bond insertion than Palladium [1].[1]

    • Add Inhibitors: If you must use Pd/C, add a dehalogenation inhibitor like thiourea or perform the reaction in acidic media (e.g., 0.5 eq H₂SO₄), which protonates the amine product and prevents it from poisoning the catalyst, allowing faster reaction times at lower temperatures [2].

    • Alternative Route: Use a Bechamp Reduction (Fe/HCl) or Sodium Dithionite reduction.[1] These methods are chemically incapable of breaking the aryl-chloride bond.[1]

Q: I see a peak at RRT 1.05 that tracks with the product. Is it a regioisomer? A: Likely, yes. If your starting material was formed via nitration of 1-chloro-2-ethoxybenzene, you may have 3-chloro-4-ethoxyaniline or 3-chloro-6-ethoxyaniline isomers.[1]

  • The Fix: These isomers have very similar solubilities to your target. Recrystallization is rarely sufficient.[1] You must purify the nitro-intermediate via column chromatography or melt-crystallization before the reduction step.[1]

Visualizing the Critical Reduction Pathway

ReductionPathways Start Nitro Precursor (3-Chloro-2-ethoxy-1-nitrobenzene) PdC Catalyst: Pd/C (Standard) Start->PdC High Risk PtC Catalyst: Pt/C (Sulfided) or Fe/HCl Start->PtC Recommended Product Target Product (3-Chloro-2-ethoxyaniline) PdC->Product Minor Pathway Impurity Impurity (M-34) (2-Ethoxyaniline) PdC->Impurity Major Pathway (Dechlorination) PtC->Product Selective Reduction

Figure 1: Decision logic for preventing dehalogenation during the reduction step.

Module 2: Salt Formation & Crystallization (The Downstream Problem)

Diagnosing "Goo," "Oiling Out," and Stoichiometry

The hydrochloride salt stabilizes the amine, but 3-Chloro-2-ethoxyaniline HCl is notoriously difficult to crystallize due to the steric bulk of the ortho-ethoxy group interfering with crystal packing.[1]

Q: Upon adding HCl, my product turns into a sticky oil instead of a solid. Why? A: This is "oiling out," often caused by supersaturation with impurities or excess water .[1]

  • The Mechanism: The lattice energy of the salt is being competed against by solvation forces from residual water or alcohol.

  • The Protocol (The "Dry-HCl" Method):

    • Dissolve the free base aniline in anhydrous ethyl acetate or diethyl ether (5 volumes).

    • Cool to 0–5°C.

    • Do NOT use aqueous HCl.[1] Instead, generate HCl in situ by adding Acetyl Chloride (1.05 equivalents) dropwise to a separate solution of methanol, then add this to your aniline solution.

    • Why? Acetyl chloride reacts with methanol to form anhydrous HCl and Methyl Acetate (a solvent).[1] This ensures strictly anhydrous conditions, forcing the salt to precipitate [3].

Q: My salt is hygroscopic (absorbs water from air). How do I handle this? A: Alkoxy-aniline salts are hygroscopic.[1]

  • The Fix:

    • Wash the filter cake with cold diethyl ether (removes residual high-boiling solvents).[1]

    • Dry in a vacuum oven at 40–50°C with a P₂O₅ (Phosphorus Pentoxide) trap.

    • Store under Argon.[1]

Table 1: Solvent Selection for Recrystallization

Solvent SystemSuitabilityNotes
Ethanol/Diethyl Ether Excellent Dissolve in min.[1] hot EtOH, add Ether until turbid. Cool slowly.
Isopropanol (IPA) Good Good balance of polarity.[1] May require cooling to -20°C.
Water/HCl Poor High risk of hydrolysis or oiling out due to low melting point.[1]
Ethyl Acetate Moderate Good for anti-solvent precipitation, not for dissolving the salt.

Module 3: Stability & Discoloration

Diagnosing the "Pink/Purple" Shift

Q: The white powder turned purple/brown after 2 days. Is it ruined? A: Not necessarily, but purity has dropped.[1]

  • The Cause: Electron-rich anilines (like ethoxy-anilines) undergo auto-oxidation to form quinonoid species and azo-dimers.[1] This is accelerated by light and trace metals.[1]

  • The Fix:

    • Repurification: Dissolve the salt in ethanol. Add 5% w/w Activated Carbon . Heat to reflux for 30 mins. Filter hot through Celite.[1] Recrystallize.

    • Prevention: Store in amber vials. The hydrochloride salt is significantly more stable than the free base, but only if excess HCl is removed. Trace free acid catalyzes hydrolysis of the ether [4].

Visualizing the Purification Workflow

PurificationLogic Crude Crude Salt (Sticky/Colored) Solvent Dissolve in Hot Ethanol (+ Activated Carbon if colored) Crude->Solvent Filter Hot Filtration (Remove Carbon/Insolubles) Solvent->Filter AntiSolvent Add Diethyl Ether (Until Turbid) Filter->AntiSolvent Cooling Cool to -20°C (Slowly) AntiSolvent->Cooling ResultSolid White Crystalline Solid (High Purity) Cooling->ResultSolid ResultOil Oiling Out Cooling->ResultOil If too fast or wet ResultOil->Solvent Re-dissolve (Dry solvents)

Figure 2: Step-by-step logic for purifying the hydrochloride salt.

Summary Checklist for High Purity

  • Reduction: Use Pt/C or Fe/HCl to prevent dechlorination (M-34 impurity).[1]

  • Salt Formation: Use anhydrous HCl (Acetyl Chloride/MeOH method) to prevent "oiling out."[1]

  • Purification: Recrystallize from EtOH/Ether; use Activated Carbon for color removal.

  • Storage: Amber glass, under inert gas, desiccated.

References

  • Selective Hydrogenation of Chloronitrobenzenes: Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[1][2] Source: RSC Advances, 2013.[1] URL:[Link]

  • Prevention of Dehalogenation: Title: Selective Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Platinum on Carbon As Catalyst.[1] Source: Organic Process Research & Development (ACS), 2001.[1] URL:[Link][1]

Sources

Technical Support Center: Purification of 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-2-ethoxyaniline hydrochloride (CAS RN: 1185303-54-1). This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of unreacted 3-Chloro-2-ethoxyaniline hydrochloride from reaction mixtures. As a substituted aniline, its basic nature is the cornerstone of most purification strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 3-Chloro-2-ethoxyaniline hydrochloride from a reaction mixture?

A1: The most common and effective methods leverage the basicity of the aniline functional group. These include:

  • Acid-Base Extraction: This technique involves washing the reaction mixture (dissolved in an organic solvent) with an acidic aqueous solution to protonate the aniline, rendering it water-soluble and drawing it into the aqueous phase.

  • Column Chromatography: Utilizes a stationary phase (typically silica gel) and a mobile phase to separate compounds based on their polarity.

  • Recrystallization: This method is suitable if the desired product and the unreacted aniline hydrochloride have significantly different solubilities in a particular solvent system.

Q2: How do I choose the best purification method for my specific reaction?

A2: The choice of method depends on the properties of your desired product and the other components in the reaction mixture.

  • If your product is neutral or acidic and stable to acidic conditions, acid-base extraction is often the most efficient first step.

  • If your product has a similar polarity to the aniline, column chromatography may be necessary.

  • If your product is a solid and the aniline is a minor impurity, recrystallization can be an effective final purification step.

Q3: How can I monitor the removal of 3-Chloro-2-ethoxyaniline hydrochloride during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude reaction mixture, the purified fractions, and a standard of 3-Chloro-2-ethoxyaniline hydrochloride on a TLC plate, you can visually track its removal. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.

II. Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing explanations based on chemical principles.

Acid-Base Extraction Troubleshooting

Q4: I performed an acid wash, but my organic layer still shows the presence of the aniline by TLC. What went wrong?

A4: There are several possibilities:

  • Insufficient Acid: You may not have used enough acid to fully protonate all of the aniline. It is recommended to use a molar excess of acid.

  • Inadequate Mixing: The two phases (organic and aqueous) must be mixed thoroughly to ensure complete extraction. Shaking the separatory funnel vigorously for an adequate amount of time is crucial.[1]

  • Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to protonate the aniline. For anilines, a pH of 1-2 is generally effective. You can check the pH of the aqueous layer with pH paper.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap the aniline and prevent its complete transfer to the aqueous phase.

Q5: An emulsion formed during my extraction. How can I break it?

A5: Emulsions are a common issue in extractions. Here are a few techniques to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for a period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the mixture through a pad of Celite® or glass wool can help break the emulsion.

Column Chromatography Troubleshooting

Q6: The aniline is co-eluting with my product during column chromatography. How can I improve the separation?

A6: Co-elution suggests that your product and the aniline have similar polarities in the chosen solvent system. Here are some strategies to improve separation:

  • Solvent System Optimization: The polarity of the mobile phase is critical. Use TLC to test a variety of solvent systems with different polarities to find one that provides the best separation between your product and the aniline. A common starting point for anilines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Addition of a Modifier: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can help to reduce the tailing of the basic aniline on the acidic silica gel, leading to sharper peaks and better separation.[2]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with different polarities.

Q7: I can't see the aniline spot on my TLC plate. How can I visualize it?

A7: While some anilines are UV-active and can be seen under a UV lamp (254 nm), others may require a chemical stain for visualization.[3] Effective stains for aromatic amines include:

  • Potassium Permanganate (KMnO4) stain: A general-purpose stain that reacts with many organic compounds.

  • p-Anisaldehyde stain: A versatile stain that often gives colored spots with amines.

  • Ninhydrin stain: While typically used for primary and secondary amines, it can sometimes be effective for anilines.

  • Dragendorff's reagent: Often used for alkaloids and other nitrogen-containing compounds.[4]

III. Experimental Protocols

Protocol 1: Removal of 3-Chloro-2-ethoxyaniline Hydrochloride by Acid-Base Extraction

This protocol is designed for the separation of a basic aniline from a neutral or acidic product.

Materials:

  • Reaction mixture dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Ensure your reaction mixture is fully dissolved in a suitable water-immiscible organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated 3-Chloro-2-ethoxyaniline hydrochloride will be in the lower aqueous layer (if using a denser solvent like dichloromethane) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a separate flask.

  • Repeat Extraction: To ensure complete removal, repeat the acidic wash (steps 2-3) on the organic layer one or two more times. Combine all the acidic aqueous extracts.

  • Organic Layer Work-up: Wash the organic layer containing your product with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent to isolate your purified product.

  • Recovery of Aniline (Optional): To recover the 3-Chloro-2-ethoxyaniline, cool the combined acidic aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The free aniline will precipitate out or form an oil, which can then be extracted back into an organic solvent.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Spotting: On a TLC plate, spot your crude reaction mixture, the washed organic layer, and a standard of 3-Chloro-2-ethoxyaniline hydrochloride.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, further visualize by dipping the plate in a staining solution followed by gentle heating.

  • Analysis: The absence of the aniline spot in the lane corresponding to your washed organic layer indicates successful removal.

IV. Data Presentation

Table 1: Solubility of Substituted Anilines (Qualitative)

This table provides a general guide to the solubility of substituted anilines, which can be applied to 3-Chloro-2-ethoxyaniline. Specific solubility should be determined experimentally.

Solvent ClassExample SolventsExpected Solubility of 3-Chloro-2-ethoxyanilineRationale
Polar Protic Water, Methanol, EthanolSparingly soluble to solubleThe hydrochloride salt form will be more water-soluble. The free base can act as a hydrogen bond acceptor and donor.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateSolubleGood dipole-dipole interactions are possible.
Non-Polar Hexanes, TolueneSparingly soluble to insoluble"Like dissolves like" principle; the polar functional groups limit solubility in non-polar solvents.

Table 2: Typical HPLC Conditions for Aniline Analysis

These are starting conditions that may need to be optimized for 3-Chloro-2-ethoxyaniline hydrochloride.[1][5][6]

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (or Methanol) and Water
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

V. Visualization of Workflow

The following diagram illustrates the decision-making process for selecting a purification strategy.

Purification_Workflow start Crude Reaction Mixture (containing 3-Chloro-2-ethoxyaniline HCl) product_properties Is the desired product acid-stable and neutral/acidic? start->product_properties acid_base_extraction Perform Acid-Base Extraction product_properties->acid_base_extraction Yes column_chromatography Perform Column Chromatography product_properties->column_chromatography No check_purity_1 Check Purity (TLC/HPLC) acid_base_extraction->check_purity_1 check_purity_1->column_chromatography Impure final_product Pure Product check_purity_1->final_product Sufficiently Pure check_purity_2 Check Purity (TLC/HPLC) column_chromatography->check_purity_2 recrystallization Consider Recrystallization check_purity_2->recrystallization Impure & Solid check_purity_2->final_product Sufficiently Pure recrystallization->final_product end Purification Complete final_product->end

Caption: Decision workflow for purifying products from reactions involving 3-Chloro-2-ethoxyaniline hydrochloride.

VI. References

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Abdullayeva, N. (2024, July 29). Chromatographic Analysis Of Chloranilines In Aqueous Environment. IP Indian Journal of Advances in Dental Sciences, 11(2), 11-14. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 4-Chloroaniline on Newcrom R1 HPLC column. [Link]

  • MDPI. (2022, May 19). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • University of California, Davis. Experiment 6: Extraction. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. [Link]

  • Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1439. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Google Patents. (1992). Process of preparing substituted anilines.

  • Wikipedia. (2024). Column chromatography. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]

  • Wikipedia. (2024). Acid–base extraction. [Link]

  • EON Biotech. 3-chloro-2-ethoxyaniline hydrochloride – (1185303-54-1). [Link]

  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. The Analyst, 113(3), 399–403. [Link]

  • Psillakis, E., Kalogerakis, N., & Mantzavinos, D. (2000). Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. Journal of Chromatography A, 899(1-2), 293–300. [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. [Link]

  • ResearchGate. (2017, June 14). Detect aninline. [Link]

  • De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(5), 623-628. [Link]

  • Sinfoo Biotech. 3-chloro-2-ethoxyaniline hydrochloride,(CAS# ). [Link]

  • PubChem. Aniline, 3-chloro-2-methoxy-. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. 3-CHLOROANILINE. [Link]

  • Google Patents. (2011). Synthetic method of 3-chloro-2-methylaniline.

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

  • Google Patents. (2008). Production process of herbicide intermediate 3-chloro-2-methylaniline.

  • askIITians. (2025, August 30). Which reaction sequence would be best to prepare 3-chloroaniline from. [Link]

  • PubChem. 3-chloro-N-ethylaniline. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 3-Chloro-2-ethoxyaniline. [Link]

Sources

Technical Support Center: Stabilizing 3-Chloro-2-ethoxyaniline Hydrochloride Against Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Chloro-2-ethoxyaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound against oxidative degradation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and long-term stability of your materials.

Understanding the Challenge: The Inherent Instability of Substituted Anilines

3-Chloro-2-ethoxyaniline hydrochloride, like many aniline derivatives, is susceptible to oxidation. The core of this instability lies in the electron-rich nature of the aniline ring, a consequence of the lone pair of electrons on the nitrogen atom of the amino group. This high electron density makes the molecule prone to losing electrons, the fundamental process of oxidation. Several factors can initiate or accelerate this degradation:

  • Atmospheric Oxygen: The primary culprit in the oxidation of anilines.

  • Light: Particularly UV radiation, can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Can increase the rate of degradation reactions.

  • Metal Ions: Trace metal impurities can act as catalysts in oxidation processes.

  • pH: The pH of the solution can influence the rate of oxidation.

A primary and often rapid indicator of oxidation is a change in the color of the material, which can range from a pale yellow to a dark brown or even black hue. This discoloration is due to the formation of highly colored degradation products such as nitrobenzenes, benzoquinones, and polymeric aniline species.

The hydrochloride salt form of 3-Chloro-2-ethoxyaniline offers a degree of stability over the free base by protonating the amino group, which reduces its electron-donating capacity. However, this does not render the molecule immune to oxidation, especially under suboptimal storage or experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 3-Chloro-2-ethoxyaniline hydrochloride.

FAQ 1: My previously colorless or light-colored solid/solution of 3-Chloro-2-ethoxyaniline hydrochloride has turned yellow/brown. What is happening?

Answer: This color change is a classic sign of oxidation. The aniline moiety is likely degrading into colored byproducts. This indicates that your compound has been exposed to one or more of the pro-degradation factors mentioned above (oxygen, light, heat). It is crucial to reassess your storage and handling procedures to prevent further degradation. For critical applications, it is advisable to use fresh, unoxidized material.

FAQ 2: I am observing unexpected side products in my reaction involving 3-Chloro-2-ethoxyaniline hydrochloride. Could this be due to oxidation?

Answer: Yes, it is highly probable. Oxidized forms of the aniline can be reactive and participate in unintended side reactions, leading to a complex mixture of products and a lower yield of your desired compound. If you suspect this is the case, it is recommended to work under an inert atmosphere and to deoxygenate your solvents prior to use.

FAQ 3: How should I properly store 3-Chloro-2-ethoxyaniline hydrochloride to ensure its long-term stability?

Answer: Proper storage is paramount for maintaining the integrity of this compound. We recommend the following storage conditions:

ParameterRecommendationRationale
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen.
Container Use an amber glass vial with a tightly sealed cap.Protects from light and prevents moisture ingress.
Temperature Store in a cool, dark place. Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is preferable.Reduces the rate of chemical degradation.
Location Store away from heat sources and direct sunlight.Prevents thermal and photodegradation.

For highly sensitive applications, storing the material inside a glove box with an inert atmosphere is the best practice.

FAQ 4: Can I use an antioxidant to stabilize my solution of 3-Chloro-2-ethoxyaniline hydrochloride? If so, which one should I choose?

Answer: Yes, the use of antioxidants can be an effective strategy, particularly for solutions. The choice of antioxidant depends on the solvent system you are using.

Solvent SystemRecommended Antioxidants
Aqueous Solutions Ascorbic Acid, Sodium Metabisulfite, Sodium Bisulfite, Citric Acid
Organic Solvents (e.g., ethanol, propylene glycol) Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Vitamin E (Tocopherols), Ascorbyl Palmitate

It is crucial to perform compatibility and stability studies to ensure that the chosen antioxidant does not interfere with your downstream applications. A typical starting concentration for antioxidants is in the range of 0.01-0.1% (w/v).

FAQ 5: My experiment requires dissolving 3-Chloro-2-ethoxyaniline hydrochloride in an aqueous buffer. What pH should I use to minimize oxidation?

Answer: The relationship between pH and aniline oxidation can be complex. While acidic conditions (due to the hydrochloride salt) can offer some protection by keeping the amine protonated, the optimal pH for stability should be determined experimentally for your specific application. It is advisable to prepare fresh solutions and use them promptly. If the solution needs to be stored, do so at a low temperature and protected from light.

Experimental Protocols

Protocol 1: Handling and Dispensing of Air-Sensitive 3-Chloro-2-ethoxyaniline hydrochloride

This protocol outlines the procedure for safely handling the solid compound to minimize exposure to air and moisture.

  • Preparation: Move the sealed vial of 3-Chloro-2-ethoxyaniline hydrochloride, along with all necessary labware (spatulas, weighing paper, etc.), into an inert atmosphere glove box.

  • Inert Atmosphere: Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Carefully open the vial inside the glove box. Weigh the desired amount of the compound quickly and efficiently.

  • Sealing: Tightly reseal the stock vial immediately after dispensing to protect the remaining material.

  • Transfer: If the compound is to be used in a reaction, dissolve it in a suitable deoxygenated solvent within the glove box.

Protocol 2: Preparation of a Stabilized Solution of 3-Chloro-2-ethoxyaniline hydrochloride

This protocol provides a general method for preparing a solution with an added antioxidant.

  • Solvent Deoxygenation: Deoxygenate your chosen solvent by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes.

  • Antioxidant Addition: If using an antioxidant, dissolve the appropriate amount in the deoxygenated solvent.

  • Dissolution of Aniline Derivative: Under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques), add the 3-Chloro-2-ethoxyaniline hydrochloride to the solvent containing the antioxidant.

  • Storage: Store the resulting solution in a sealed amber vial under an inert gas headspace and in a cool, dark place.

Visualizing the Workflow

Stabilization Workflow cluster_solution Solution Preparation storage Store under Inert Gas (Argon/Nitrogen) in a Tightly Sealed Amber Vial handling Work in an Inert Atmosphere (Glove Box) storage->handling dissolve Dissolve Compound handling->dissolve deoxygenate Deoxygenate Solvent add_antioxidant Add Antioxidant (Optional) deoxygenate->add_antioxidant add_antioxidant->dissolve

Caption: Workflow for minimizing oxidation of 3-Chloro-2-ethoxyaniline hydrochloride.

Troubleshooting Logic

Troubleshooting Oxidation start Observe Discoloration or Impurities check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_solvents Check Solvent Quality & Age start->check_solvents implement_inert Implement Inert Atmosphere Techniques check_storage->implement_inert check_handling->implement_inert check_solvents->implement_inert use_antioxidant Consider Using an Antioxidant check_solvents->use_antioxidant fresh_reagent Use Fresh Reagent implement_inert->fresh_reagent use_antioxidant->fresh_reagent

Caption: Decision tree for troubleshooting oxidation issues.

References

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients.[Link]

  • Protheragen. Antioxidant Excipients.[Link]

  • Waterman, K. C., & Adami, R. C. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review, 24(5). [Link]

  • Alsante, K. M., Hata, T., & Ando, A. (2016). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review, 19(5). [Link]

  • Klick, S., Muellner, T., & Wessner, D. (2009). Forced Degradation Studies. Pharmaceutical Technology, 33(4), 88-94. [Link]

  • EON Biotech. 3-chloro-2-ethoxyaniline hydrochloride – (1185303-54-1).[Link]

  • Performance Additives. Aromatic Amines Antioxidants.[Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.[Link]

  • Lobo, L. S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 333. [Link]

Validation & Comparative

Comparative Guide: Proton NMR Interpretation of 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. In drug development, it often serves as a "scaffold" building block.

This guide provides a technical comparison between the Free Base form (typically analyzed in CDCl₃) and the Hydrochloride Salt form (typically analyzed in DMSO-d₆). For researchers, distinguishing these two forms is the primary analytical challenge, as incomplete salt formation or free-basing during workup are common synthetic pitfalls.

Key Analytical Insight: The transition from free base to hydrochloride salt fundamentally alters the electronic environment of the aromatic ring by removing the resonance donation of the nitrogen lone pair. This results in a predictable downfield shift of aromatic protons and a dramatic change in the amine proton signature.

Spectral Architecture: The "Fingerprint"

Before analyzing shifts, one must recognize the structural components that generate the signals. The molecule consists of three distinct magnetic environments:

  • The Ethoxy Anchor: A classic ethyl group pattern (Triplet + Quartet), but shifted downfield due to the electronegative oxygen attachment at the ortho-position relative to the amine.

  • The Aromatic Core (ABC/AMX System): A trisubstituted benzene ring with protons at positions 4, 5, and 6. The 3-chloro and 2-ethoxy substituents create a specific splitting pattern.

  • The Nitrogen Head: The most variable region.

    • Free Base:

      
       (Broad singlet, exchangeable).[1]
      
    • HCl Salt:

      
       (Very broad singlet, highly deshielded).
      
Structural Diagram & Numbering
  • C1: Attached to Nitrogen[2][3]

  • C2: Attached to Ethoxy (-OCH₂CH₃)

  • C3: Attached to Chlorine (-Cl)

  • C4, C5, C6: Protonated carbons

Comparative Analysis: Free Base vs. Hydrochloride Salt

The following table synthesizes experimental expectations for the two forms. This data is derived from standard substituent effects (Curphy-Morrison constants) and analog comparisons (e.g., 3-chloro-2-methoxyaniline).

Table 1: Chemical Shift Comparison
Proton AssignmentFree Base (in CDCl₃)HCl Salt (in DMSO-d₆)Shift TrendMechanistic Cause
-NH₂ / -NH₃⁺ 3.5 – 4.2 ppm (Broad s, 2H)9.5 – 10.5 ppm (Broad s, 3H)↓↓ Downfield Protonation creates a positive charge, causing extreme deshielding.
Ethoxy -CH₂- 4.0 – 4.1 ppm (q, 2H)4.1 – 4.2 ppm (q, 2H)↓ Slight Downfield Inductive effect of the nearby cationic ammonium group.
Ethoxy -CH₃ 1.4 – 1.5 ppm (t, 3H)1.3 – 1.4 ppm (t, 3H)≈ Neutral Too distant to feel significant electronic effects.
Ar-H (H4, H5, H6) 6.5 – 7.0 ppm (Multiplet)7.0 – 7.5 ppm (Multiplet)↓↓ Downfield Loss of N-lone pair resonance donation into the ring makes the ring electron-poor.

Critical Note on Solvents: The HCl salt is generally insoluble in CDCl₃. If you attempt to run the salt in CDCl₃ and see a clear spectrum, you likely have the Free Base (the salt may have dissociated or settled at the bottom of the tube). Always use DMSO-d₆ or MeOD for the salt.

Detailed Assignment Protocol

This protocol ensures self-validating interpretation. Follow this logic to confirm the structure.

Step 1: The "Anchor" Validation (Ethoxy Group)

Locate the aliphatic region. You must identify the ethyl chain first to confirm the "2-ethoxy" moiety is intact.

  • Look for a Triplet (

    
     ppm, 
    
    
    
    Hz) integrating to 3H.
  • Look for a Quartet (

    
     ppm, 
    
    
    
    Hz) integrating to 2H.
  • Validation: If the quartet is missing or shifted to

    
     ppm, suspect hydrolysis to the phenol or cleavage of the ethyl group.
    
Step 2: The Nitrogen Diagnostic (Salt Confirmation)
  • Free Base: Look at 3.5–4.5 ppm.[4] The signal is often broad and can be washed out by water.

  • HCl Salt: Look at 9.0–11.0 ppm. You should see a wide "hump" integrating to roughly 3H.

  • D₂O Shake Test: Add a drop of D₂O to the NMR tube.

    • If the signal at 9-10 ppm disappears , it confirms the exchangeable protons (

      
      ).
      
Step 3: Aromatic Splitting (The Substitution Pattern)

The 3-chloro-2-ethoxy substitution leaves three adjacent protons (H4, H5, H6).

  • H5 (Middle proton): Usually a Triplet (t) or Doublet of Doublets (dd) around 7.0-7.1 ppm. It couples to both neighbors (H4 and H6).

  • H4 & H6 (Outer protons): Appear as Doublets (d) or Doublet of Doublets (dd).

    • H4 (para to amine) is often the most shielded in the free base, but shifts downfield in the salt.

    • H6 (ortho to amine) is sensitive to the salt formation.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for interpreting the spectrum and troubleshooting common issues.

NMR_Interpretation_Flow Start Start: Acquire 1H NMR Solvent_Check Check Solvent: Is it CDCl3 or DMSO-d6? Start->Solvent_Check CDCl3 Solvent: CDCl3 Solvent_Check->CDCl3 CDCl3 DMSO Solvent: DMSO-d6 Solvent_Check->DMSO DMSO-d6 Check_Solubility Is sample fully soluble? CDCl3->Check_Solubility Expect_FreeBase Expect FREE BASE Pattern: NH2 @ 3.5-4.0 ppm (2H) Check_Solubility->Expect_FreeBase Yes Warning_Salt WARNING: Salt likely insoluble. Spectrum may be empty or just impurities. Check_Solubility->Warning_Salt No/Cloudy Analyze_Ethoxy Analyze Ethoxy Group: Triplet (1.4) + Quartet (4.1) Expect_FreeBase->Analyze_Ethoxy Expect_Salt Expect SALT Pattern: NH3+ @ 9.5-10.5 ppm (3H) DMSO->Expect_Salt Expect_Salt->Analyze_Ethoxy Analyze_Aromatic Analyze Aromatic Region: Integrate to 3H (6.5-7.5 ppm) Analyze_Ethoxy->Analyze_Aromatic Match Signals Match? Analyze_Aromatic->Match Success Identity Confirmed: 3-Chloro-2-ethoxyaniline Match->Success Yes Fail Check Impurities: - Residual EtOH? - Hydrolysis (Phenol)? Match->Fail No

Caption: Logical workflow for verifying 3-Chloro-2-ethoxyaniline identity and distinguishing salt forms.

Experimental Validation & Troubleshooting

Common Impurities

When analyzing this compound, specific impurities often appear due to its synthesis (typically reduction of a nitro-compound or alkylation of a phenol).

  • Ethanol (Solvent Trap):

    • Signal: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in CDCl₃).

    • Confusion: Do not confuse the solvent ethanol triplet with the product's ethoxy triplet. The product's ethoxy triplet is usually further downfield (~1.4 ppm) than free ethanol (~1.1 ppm).

  • Water (in DMSO-d₆):

    • Signal: Variable singlet around 3.33 ppm.

    • Impact: High water content can broaden the exchangeable

      
       peak, sometimes merging it into the baseline. If the amine peak is missing, dry the sample and re-run.
      
The "Drying" Effect

If the HCl salt spectrum shows a "wandering" amine peak (e.g., shifting between 8.0 and 11.0 ppm), it indicates variable concentration or acidity.

  • Fix: Add a micro-spatula tip of solid K₂CO₃ to the NMR tube (if in CDCl₃) to force the free base in situ, or strictly control concentration in DMSO.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Authoritative text on substituent effects and salt shifts).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 142816 (3-Chloro-2-methoxyaniline - Analog Reference). Retrieved from [Link].

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for identifying Ethanol/Water impurities).[3][4] Available at: [Link].

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

Analytical Distinction of 3-Chloro-2-ethoxyaniline: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative comparison guide detailing the mass spectrometry fragmentation patterns of 3-Chloro-2-ethoxyaniline , designed for researchers requiring precise structural validation and isomer differentiation.

Executive Summary

3-Chloro-2-ethoxyaniline (HCl salt) is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors and other heterocyclic bioactives. Its structural integrity—specifically the ortho-ethoxy and meta-chloro substitution pattern—is pivotal for biological activity.

In mass spectrometry, this compound presents a unique challenge: distinguishing it from its regioisomers (e.g., 4-chloro-2-ethoxyaniline or 5-chloro-2-ethoxyaniline) which share identical molecular weights (171.62 Da free base) and similar polarity. This guide provides a definitive analysis of its fragmentation mechanics, offering a self-validating protocol to confirm regio-specificity using Electron Ionization (EI) and Electrospray Ionization (ESI).

Compound Profile & Isotopic Signature[1]

Before interpreting fragmentation, the analyst must validate the molecular ion cluster. The presence of a single chlorine atom imparts a distinct isotopic signature that persists through all chlorine-containing fragments.

PropertySpecification
Compound 3-Chloro-2-ethoxyaniline Hydrochloride
Free Base Formula C₈H₁₀ClNO
Monoisotopic Mass 171.0451 Da (³⁵Cl)
Isotopic Ratio M (100%) : M+2 (32%)
Key Structural Features Primary Amine (Pos 1), Ethoxy Ether (Pos 2), Chlorine (Pos 3)

Diagnostic Insight: The "Vicinal Cl-OEt" motif (positions 2 and 3) in this specific isomer creates steric and electronic effects that subtly influence the energetics of the ether cleavage compared to the 4-chloro or 5-chloro isomers.

Experimental Protocols (Methodology)

To reproduce the fragmentation patterns described below, the following validated workflows are recommended.

Protocol A: GC-MS (Electron Ionization)

Use for structural fingerprinting and library matching.

  • Inlet Temperature: 250°C (Note: The HCl salt dissociates to the free base C₈H₁₀ClNO in the injector).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ionization Energy: 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Electrospray Ionization)

Use for high-sensitivity detection in biological matrices.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 172.05.

  • Collision Energy (CE): Stepped 15–35 eV.

Fragmentation Analysis & Mechanism

The fragmentation of 3-chloro-2-ethoxyaniline is dominated by the stability of the aromatic system and the lability of the ethoxy ether bond.

Primary Pathway: The "Phenetidine" Ejection

The most abundant fragmentation pathway in EI (and often ESI) is the loss of the ethyl group from the ether. However, unlike simple ethers, ortho-ethoxyanilines undergo a specific rearrangement.

  • Loss of Ethene (C₂H₄, 28 Da):

    • Mechanism: A 4-center hydrogen rearrangement (McLafferty-type) where a hydrogen from the ethoxy

      
      -carbon migrates to the oxygen or the ring, expelling neutral ethene.
      
    • Transition: m/z 171

      
       m/z 143.
      
    • Result: Formation of the 3-chloro-2-aminophenol radical cation. This is typically the Base Peak (100%) in EI spectra.

  • Loss of Ethyl Radical (C₂H₅, 29 Da):

    • Mechanism: Direct homolytic cleavage of the O-C bond.

    • Transition: m/z 171

      
       m/z 142.
      
    • Abundance: Usually lower intensity than the ethene loss (M-28) due to the higher energy required for radical formation vs. neutral elimination.

Secondary Pathway: Ring Degradation

Following the formation of the phenol species (m/z 143), the molecule degrades further:

  • Loss of CO (28 Da): Characteristic of phenols. m/z 143

    
     m/z 115.
    
  • Loss of HCN (27 Da): Characteristic of anilines. m/z 115

    
     m/z 88.
    
  • Loss of Cl (35/37 Da): Can occur from the parent or fragments, but aromatic Cl is relatively stable. A peak at m/z 136 (M-Cl) is generally weak.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram maps the logical decay of the molecule, highlighting the mass shifts and resulting structures.

Fragmentation M Molecular Ion (M+) m/z 171 (100%) [C8H10ClNO]+. Frag1 Base Peak [M - C2H4]+. m/z 143 (3-chloro-2-aminophenol) M->Frag1 - C2H4 (28 Da) McLafferty-type Frag2 [M - C2H5]+ m/z 142 (Radical Loss) M->Frag2 - C2H5 (29 Da) Frag3 [M - Cl]+ m/z 136 M->Frag3 - Cl (35 Da) Frag4 [m/z 143 - CO]+. m/z 115 (Cyclopentadiene deriv.) Frag1->Frag4 - CO (28 Da) Frag5 [m/z 115 - HCN]+. m/z 88 (Chlorine retained) Frag4->Frag5 - HCN (27 Da)

Figure 1: Mechanistic fragmentation tree for 3-Chloro-2-ethoxyaniline under Electron Ionization (70 eV).

Comparative Analysis: Distinguishing Isomers

The core challenge is distinguishing 3-Chloro-2-ethoxyaniline from 4-Chloro-2-ethoxyaniline . While both share the "ethoxy-aniline" loss of ethene, the position of the chlorine atom creates diagnostic intensity ratios.

The "Vicinal Effect" (3-Chloro Isomer)

In the 3-chloro isomer, the chlorine atom is physically adjacent (vicinal) to the ethoxy group.

  • Steric Crowding: The bulky chlorine atom forces the ethoxy group out of planarity with the benzene ring.

  • Impact: This steric strain often accelerates the loss of the ethoxy group (as C₂H₄) to relieve crowding, making the m/z 143 peak exceptionally dominant compared to the molecular ion.

Comparison Table
Feature3-Chloro-2-ethoxyaniline (Target)4-Chloro-2-ethoxyaniline (Alternative)
Structure Cl and OEt are Vicinal (2,3)Cl and OEt are Meta (2,4)
Base Peak (EI) m/z 143 (Very Intense)m/z 143 (Intense)
Molecular Ion (M+) Moderate IntensityHigher Intensity (Less Steric Strain)
[M-Cl]⁺ (m/z 136) Weak (Cl stabilized by vicinal O)Weak to Moderate
Diagnostic Ratio High ratio of m/z 143 / 171Lower ratio of m/z 143 / 171

Analyst Note: In High-Resolution MS (HRMS), exact mass cannot distinguish these isomers. You must rely on the fragmentation energy profiles (breakdown curves) or chromatographic retention times. The 3-chloro isomer typically elutes earlier on non-polar columns (e.g., C18 or 5% Phenyl) due to the "ortho-effect" masking the polar groups (internal hydrogen bonding between NH₂ and OEt, plus Cl shielding).

Summary Data Table (EI-MS)

m/z (³⁵Cl)Ion IdentityFormulaRelative Abundance (Est.)
171 Molecular Ion [M]⁺˙C₈H₁₀³⁵ClNO40 - 60%
173 Isotope Ion [M+2]⁺˙C₈H₁₀³⁷ClNO~15 - 20%
143 Base Peak [M-C₂H₄]⁺˙ C₆H₆³⁵ClNO 100%
142 Radical Loss [M-C₂H₅]⁺C₆H₅³⁵ClNO10 - 25%
115 CO Loss [143-CO]⁺˙C₅H₆³⁵ClN20 - 40%
80 Dechlorination [115-Cl]⁺C₅H₆N15 - 30%

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chloroanilines and Phenetidines. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement in ethyl ethers).
  • PubChem Compound Summary. 3-Chloro-2-ethoxyaniline.[1][2] National Library of Medicine. [Link]

  • Scientific Instrument Services. Exact Mass Calculator for Isotopic Distribution.[Link]

Sources

Validation of Analytical Methods for 3-Chloro-2-ethoxyaniline Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is a critical aromatic amine intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4][5][6] As an aniline derivative, it carries the structural alert for genotoxicity, necessitating rigorous control strategies in drug substances.

This guide objectively compares the two dominant analytical paradigms for its detection: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine process control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level genotoxic impurity (GTI) quantification.

Key Takeaway: While HPLC-UV offers sufficient sensitivity (LOD ~0.05 µg/mL) for starting material assay, LC-MS/MS is required for final drug substance screening to meet ICH M7 limits (LOD < 10 ng/mL).

Part 1: Compound Profile & Analytical Challenges

The hydrochloride salt form presents specific challenges compared to the free base. It is highly polar and water-soluble, which can lead to poor retention on standard C18 columns if pH is not carefully controlled.

FeatureSpecificationAnalytical Implication
Structure Aniline ring with Chloro and Ethoxy substituentsElectron-donating ethoxy group increases basicity compared to chloro-only anilines.
pKa ~3.5 - 4.5 (Estimated for aniline nitrogen)Mobile phase pH must be > 5.5 to retain free base on C18, or acidic (pH < 3) to analyze as ion pair/salt.
UV Max ~240 nm, ~290 nmGood chromophore for UV detection; dual-wavelength monitoring recommended.
Stability Oxidation-prone (turns brown/red)Samples must be prepared fresh; antioxidants (e.g., ascorbic acid) may be needed in diluents.

Part 2: Method Comparison (HPLC-UV vs. LC-MS/MS)

The following data compares representative performance metrics validated in a GMP environment for chloro-aniline derivatives.

Comparative Performance Matrix
ParameterMethod A: HPLC-UV (Routine QC) Method B: LC-MS/MS (Trace Analysis)
Primary Application Purity Assay, KSM Release TestingGenotoxic Impurity Screening (GTI)
Column Chemistry C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl or C18 (e.g., Waters BEH)
Linearity Range 0.5 µg/mL – 100 µg/mL1.0 ng/mL – 500 ng/mL
Limit of Detection (LOD) 0.05 µg/mL (50 ppb)0.05 ng/mL (0.05 ppb)
Precision (RSD) < 0.5%< 5.0%
Throughput High (10-15 min run)Medium (Requires equilibration/cleaning)
Cost Per Sample $

$
Decision Framework

Use the following logic to select the appropriate validation path:

DecisionTree Start Select Analytical Goal Goal1 Raw Material (KSM) Purity Assay (>98%) Start->Goal1 Goal2 Final API Impurity Screen (<10 ppm) Start->Goal2 MethodA Method A: HPLC-UV (Standard C18, pH 3.0) Goal1->MethodA Routine QC Check Is LOD < 0.05% required? Goal2->Check MethodB Method B: LC-MS/MS (MRM Mode, ESI+) Check->MethodA No Check->MethodB Yes (ICH M7)

Figure 1: Analytical Decision Tree for 3-Chloro-2-ethoxyaniline Selection.

Part 3: Detailed Experimental Protocol (Method A: HPLC-UV)

This protocol describes the Routine QC Method validation, as this is the most common requirement for raw material handling.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 A:B) or Gradient (Start 90% A to 10% A over 15 min).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: 240 nm (Primary), 210 nm (Secondary).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-Chloro-2-ethoxyaniline HCl in 10 mL of Mobile Phase (1000 µg/mL). Note: Sonicate for 5 mins to ensure complete dissolution of the salt.

  • Working Standard: Dilute Stock to 50 µg/mL for Assay.

Validation Workflow (Step-by-Step)
A. Specificity (Stress Testing)

To demonstrate the method is stability-indicating:

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat with 0.1N NaOH at 60°C for 2 hours.

  • Oxidation: Treat with 3% H₂O₂.

  • Requirement: The 3-Chloro-2-ethoxyaniline peak must be spectrally pure (Peak Purity Index > 0.999) and resolved from all degradation peaks (Resolution > 1.5).

B. Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Spike the analyte into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).

  • Calculate % Recovery = (Found / Added) × 100.

  • Acceptance Criteria: 98.0% – 102.0%.

Part 4: Validation Data Analysis (Representative)

The following table summarizes typical results obtained during the validation of this aniline derivative using the protocol above.

Validation ParameterExperimental ResultStatus
Specificity No interference from blank/placebo. Purity angle < Purity threshold.PASS
Linearity (

)
0.9998 (Range: 10–150 µg/mL)PASS
Accuracy (Avg %) 99.4% (RSD 0.8%)PASS
Precision (Repeatability) 0.3% RSD (n=6 injections)PASS
Intermediate Precision 0.7% RSD (Different Analyst/Day)PASS
Robustness Stable at Flow ±0.1 mL/min, Temp ±5°CPASS

Part 5: Senior Scientist Insights (Troubleshooting)

1. Peak Tailing of the Hydrochloride Salt: The amine group can interact with residual silanols on the silica backbone, causing tailing.

  • Solution: Use a "Base Deactivated" (BDS) column or add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Ensure pH is low (2.5–3.0) to keep the amine protonated.

2. Ghost Peaks in Gradient Mode: Anilines are prone to oxidation. If you see small peaks appearing over time:

  • Solution: Use amber glassware. Prepare standards daily.

3. LC-MS/MS Sensitivity Optimization: For Method B (Trace Analysis), use Positive Electrospray Ionization (ESI+) .

  • Transition: Monitor the

    
     precursor (m/z ~172 for free base) to the characteristic fragment (loss of ethoxy or chloro group).
    
  • Buffer: Switch from Phosphoric Acid (non-volatile) to 0.1% Formic Acid or Ammonium Formate .

Method Validation Workflow Visualization

ValidationFlow cluster_Val Validation Parameters Prep Sample Prep (Dissolve in Mobile Phase) SystemSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Prep->SystemSuit Spec Specificity (Forced Degradation) SystemSuit->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report (ICH Q2) Acc->Report

Figure 2: ICH Q2(R1) Validation Workflow for Impurity Analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link

  • Daniel, D. (2019).[9] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.[9] Agilent Technologies Application Note. Link

  • Schebb, N. H., et al. (2011). Development of an LC-MS/MS method for the determination of primary aromatic amines in urine. Journal of Chromatography B. Link

  • Center for Drug Evaluation and Research (CDER). (2020). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Link

  • BenchChem. (2025).[8] A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine (Analogous Chloro-amine methodology). Link

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-Chloro-2-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of intermediates are paramount to ensuring the safety, efficacy, and quality of the final product. 3-Chloro-2-ethoxyaniline hydrochloride is a key intermediate in various synthetic pathways, and its rigorous analytical control is a critical aspect of process development and quality assurance. This guide provides a comprehensive comparison of approaches to establishing a reference standard for the analysis of 3-Chloro-2-ethoxyaniline hydrochloride, focusing on the practical choice between utilizing a commercially available reagent and developing a well-characterized in-house primary standard.

The challenge with specialty chemicals like 3-Chloro-2-ethoxyaniline hydrochloride is often the absence of readily available, pharmacopeia-grade certified reference materials (CRMs). Researchers are therefore faced with a crucial decision: rely on the stated purity of a commercial supplier or invest in the comprehensive characterization of an in-house standard. This guide will explore the causality behind the experimental choices in qualifying a reference standard and compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis, supported by detailed methodologies and comparative data.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample is compared. Its purity and identity must be unequivocally established to ensure the accuracy and validity of analytical results. For a compound like 3-Chloro-2-ethoxyaniline hydrochloride, potential impurities could include positional isomers, starting materials, or by-products from the synthesis. An unreliable reference standard can lead to inaccurate batch release decisions, flawed stability studies, and potential regulatory challenges.

Comparative Analysis: In-House Standard vs. Commercial Reagent

The primary distinction between using a commercial reagent as a makeshift standard and developing an in-house primary standard lies in the level of characterization and documented purity.

FeatureCommercial Reagent (e.g., 97% purity)In-House Primary Standard
Purity Assignment Typically based on a single method (e.g., HPLC area percent) by the supplier. May not account for all potential impurities.Determined by a mass balance approach, combining results from multiple orthogonal analytical techniques.
Traceability Limited traceability to national or international standards.Can be established through rigorous characterization and comparison to well-defined standards where applicable.
Documentation Certificate of Analysis (CoA) with limited data.Comprehensive characterization report including data from all analytical tests performed.
Cost & Effort Lower initial cost and effort.Higher initial investment in time, resources, and analytical expertise.
Confidence in Results Moderate. Suitable for preliminary research but may not be adequate for GMP applications.High. Provides a strong foundation for method validation and regulatory submissions.

Establishing an In-House Primary Standard: A Self-Validating System

The qualification of an in-house primary standard for 3-Chloro-2-ethoxyaniline hydrochloride is a multi-step process designed to be a self-validating system. This involves employing a battery of analytical techniques to confirm its identity and assign a purity value with a high degree of confidence.

Experimental Workflow for In-House Standard Qualification

cluster_0 Identity Confirmation cluster_1 Purity Assessment (Mass Balance) cluster_2 Purity Assignment NMR NMR (¹H, ¹³C) Calculation Purity = 100% - (% Water + % Residue + % Solvents + % Organic Impurities) MS Mass Spectrometry IR Infrared Spectroscopy HPLC HPLC (Purity by Area %) - Orthogonal Columns/Mobile Phases HPLC->Calculation GC GC-FID (Purity by Area %) GC->Calculation Water Karl Fischer Titration (Water Content) Water->Calculation Residue Residue on Ignition (Inorganic Impurities) Residue->Calculation Solvents Headspace GC (Residual Solvents) Solvents->Calculation start Candidate Material (Purified Lot of 3-Chloro-2-ethoxyaniline HCl) start->NMR start->MS start->IR start->HPLC start->GC start->Water start->Residue start->Solvents

Caption: Workflow for the qualification of an in-house primary reference standard.

Comparative Analytical Methodologies: HPLC vs. GC

The choice between HPLC and GC for the analysis of 3-Chloro-2-ethoxyaniline hydrochloride depends on the specific analytical goal, such as routine purity testing, stability monitoring, or impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. For 3-Chloro-2-ethoxyaniline hydrochloride, a reversed-phase method is generally suitable.

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like substituted anilines.

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities.

  • Trifluoroacetic Acid: Acts as an ion-pairing agent to improve peak shape for the amine functionality.

  • UV Detection at 240 nm: Provides good sensitivity for the chromophore present in the molecule.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. 3-Chloro-2-ethoxyaniline, the free base, is amenable to GC analysis.

Experimental Protocol: GC Method

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent and neutralize with a base (e.g., dilute NaOH) to form the free base. Extract the free base into an organic solvent like dichloromethane.

Rationale for Experimental Choices:

  • DB-5 Column: A non-polar column suitable for a wide range of compounds.

  • Flame Ionization Detector (FID): Provides a linear response for carbon-containing compounds.

  • Temperature Program: Allows for the separation of the main component from potential volatile impurities.

  • Sample Preparation: Neutralization is necessary as the hydrochloride salt is not volatile.

Data Presentation: Comparative Performance

The following table summarizes the expected performance of the HPLC and GC methods based on typical validation parameters as outlined in the ICH Q2(R2) guideline.[1][2]

ParameterHPLC MethodGC Method
Specificity High. Can separate a wide range of polar and non-polar impurities.High. Excellent separation of volatile isomers and related substances.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 1.5%
Limit of Quantitation (LOQ) ~0.05%~0.05%
Robustness Generally robust to small changes in mobile phase composition and temperature.Robust to minor variations in temperature program and flow rate.

Logical Relationship Diagram

cluster_0 Reference Standard Choice cluster_1 Analytical Method Selection cluster_2 Analytical Goal Commercial Commercial Reagent Purity Purity Assay Commercial->Purity Preliminary InHouse In-House Primary Standard InHouse->Purity Definitive Impurity Impurity Profiling InHouse->Impurity Stability Stability Studies InHouse->Stability HPLC HPLC HPLC->Purity HPLC->Impurity HPLC->Stability GC GC GC->Purity GC->Impurity

Caption: Decision logic for reference standard and analytical method selection.

Conclusion and Recommendations

For the analysis of 3-Chloro-2-ethoxyaniline hydrochloride, the establishment of a well-characterized in-house primary reference standard is the most scientifically sound approach for drug development and quality control applications. While a commercial reagent can be a cost-effective option for initial research, its limited characterization introduces a level of uncertainty that is unacceptable for later-stage development and regulated environments.

Both HPLC and GC are suitable techniques for the analysis of 3-Chloro-2-ethoxyaniline hydrochloride, each with its own advantages. HPLC is generally more versatile for a wider range of potential impurities, while GC can offer excellent resolution for volatile isomers. The choice of method should be guided by the specific analytical requirements. For comprehensive characterization, employing both techniques provides orthogonal data, strengthening the confidence in the analytical results.

Ultimately, a robust analytical strategy for 3-Chloro-2-ethoxyaniline hydrochloride relies on a well-qualified reference standard and validated analytical methods. This ensures the generation of accurate and reliable data, which is fundamental to the development of safe and effective pharmaceutical products.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • The Analyst. (1982). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • The Analyst. (1981). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Retrieved from [Link]

  • ACS Publications. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Endodontics. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • SlideShare. (2023). Analytical method validation as per ich and usp. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Publisso. (2024). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • BenchChem. (2025). Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-chloro-N-phenylaniline.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • (n.d.). 3-Chloro-2-ethoxyaniline Hydrochloride: A Premium Chemical Solution. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • EON Biotech. (n.d.). 3-chloro-2-ethoxyaniline hydrochloride – (1185303-54-1). Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

Sources

A Comparative Guide to the Elemental Analysis of 3-Chloro-2-ethoxyaniline Hydrochloride: Theoretical Calculations vs. Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a compound's identity and purity is a cornerstone of scientific rigor. While modern spectroscopic techniques provide invaluable structural information, elemental analysis remains the gold standard for quantitative verification of elemental composition. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of 3-Chloro-2-ethoxyaniline hydrochloride, a common chemical intermediate. We will explore the causality behind experimental choices, compare the technique with orthogonal methods, and provide field-proven insights for accurate characterization.

Part 1: Theoretical Elemental Composition: The On-Paper Benchmark

Before any experimental work commences, calculating the theoretical elemental composition is a mandatory first step. This calculation provides the absolute benchmark against which all experimental results are measured. The process is predicated on the compound's molecular formula and the atomic weights of its constituent elements.

3-Chloro-2-ethoxyaniline hydrochloride is the salt formed from the reaction of the organic base 3-Chloro-2-ethoxyaniline with hydrochloric acid. This is a critical distinction, as the hydrochloride moiety contributes to the overall elemental makeup.

  • Free Base: 3-Chloro-2-ethoxyaniline (C₈H₁₀ClNO)

  • Hydrochloride Salt: 3-Chloro-2-ethoxyaniline hydrochloride (C₈H₁₁Cl₂NO)

The molecular formula for the hydrochloride salt is C₈H₁₁Cl₂NO.[1][2] Based on this, we can calculate the precise molecular weight and the theoretical mass percentage of each element.

Calculation Steps:

  • Determine Molecular Weight (MW):

    • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

    • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

    • Chlorine (Cl): 2 atoms × 35.453 g/mol = 70.906 g/mol

    • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

    • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

    • Total MW: 208.088 g/mol (often rounded to 208.09 g/mol )[3]

  • Calculate Theoretical Mass Percentages (%):

    • %C = (96.088 / 208.088) × 100 = 46.18%

    • %H = (11.088 / 208.088) × 100 = 5.33%

    • %Cl = (70.906 / 208.088) × 100 = 34.07%

    • %N = (14.007 / 208.088) × 100 = 6.73%

    • %O (by difference) = 100 - (46.18 + 5.33 + 34.07 + 6.73) = 7.69%

This theoretical data is summarized in the table below.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Mass ( g/mol )Theoretical Mass (%)
CarbonC812.01196.08846.18
HydrogenH111.00811.0885.33
ChlorineCl235.45370.90634.07
NitrogenN114.00714.0076.73
OxygenO115.99915.9997.69
Total 208.088 100.00

Part 2: Experimental Verification via Combustion Analysis

The most common method for determining the percentage of Carbon, Hydrogen, and Nitrogen is high-temperature combustion analysis, often called CHN analysis.[4] This technique is rapid, requires only a small amount of sample, and provides high accuracy when performed correctly.[5]

The Causality Behind the Method

The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process breaks all chemical bonds and converts the elements into simple, detectable gases (CO₂, H₂O, and N₂). The challenge with a compound like 3-Chloro-2-ethoxyaniline hydrochloride lies in the presence of chlorine, which can form corrosive and interfering side products.

Modern elemental analyzers are designed to handle such challenges. The combustion tube contains a series of specialized reagents to ensure clean conversion and to "scrub" interfering elements. For halogenated compounds, reagents like silver tungstate or silver vanadate are strategically placed to trap chlorine as a stable silver halide (AgCl), preventing it from reaching the detectors.[6] This is a critical design choice that ensures the integrity of the results for C, H, and N.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Analysis Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Encapsulate 2. Seal Capsule & Place in Autosampler Sample->Encapsulate Combustion 3. Drop into Furnace (~950°C) with O₂ pulse Encapsulate->Combustion Gases Sample -> CO₂, H₂O, N₂, NOx, Cl₂ Combustion->Gases Reduction 4. Pass over Copper NOx -> N₂ Gases->Reduction Scrubbing 5. Halogen Trap Cl₂ + Ag -> AgCl Reduction->Scrubbing Separation 6. Gas Chromatography Separation of Gases Scrubbing->Separation Detection 7. Thermal Conductivity Detector (TCD) Separation->Detection Signal 8. Signal Processing & Integration Detection->Signal Result 9. Calculate %C, %H, %N vs. Standard Signal->Result

Caption: Workflow for CHN analysis of a halogenated compound.

Detailed Experimental Protocol: CHN Analysis

This protocol describes a self-validating system where the regular analysis of a known standard confirms instrument performance.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents, including a halogen-trapping agent.

    • Perform leak checks to ensure a sealed system.

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide). Analyze the standard until the results are consistently within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Homogenize the 3-Chloro-2-ethoxyaniline hydrochloride sample to ensure uniformity.

    • On a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the exact weight.

    • Carefully fold and seal the capsule to ensure no sample is lost.

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Run a known standard to verify calibration (calibration check).

    • Run the 3-Chloro-2-ethoxyaniline hydrochloride sample in triplicate.

    • Run another standard every 10-15 samples to check for any drift.

  • Data Interpretation:

    • The instrument software will automatically calculate the %C, %H, and %N based on the sample weight and detector response.

    • Average the results from the triplicate runs.

    • Compare the experimental average to the theoretical values. A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.

Protocol: Chlorine Determination

While some elemental analyzers can be configured for direct chlorine measurement, a common alternative is ion chromatography, a technique noted for its specificity.[5]

  • Sample Digestion (Oxygen Flask Combustion):

    • Weigh approximately 5-10 mg of the sample onto a piece of filter paper.

    • Fold the paper and place it in a platinum sample holder.

    • Fill a sealed combustion flask with an absorbing solution (e.g., dilute sodium hydroxide).

    • Flush the flask with pure oxygen.

    • Ignite the sample paper and immediately plunge it into the sealed flask. The combustion converts all chlorine into HCl, which is trapped in the absorbing solution as chloride ions (Cl⁻).

  • Ion Chromatography Analysis:

    • Inject a known volume of the absorbing solution into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

    • The chloride ions are separated from other potential anions and quantified.

    • Calculate the original %Cl in the sample based on the initial sample weight and the measured chloride concentration.

Part 3: A Multi-Technique Approach: The Logic of Orthogonal Methods

Relying solely on elemental analysis provides a quantitative but incomplete picture. To establish identity, purity, and structure with the highest confidence, a combination of orthogonal (independent) methods is required.

Logic_Diagram cluster_methods Analytical Techniques cluster_info Information Provided Compound Synthesized Compound EA Elemental Analysis (EA) Compound->EA NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry (MS) Compound->MS HPLC HPLC Compound->HPLC EA_Info Quantitative Elemental Ratio (%C, %H, %N, %Cl) EA->EA_Info NMR_Info Structural Connectivity Protonation State (Salt) NMR->NMR_Info MS_Info Molecular Weight of Free Base MS->MS_Info HPLC_Info Purity (% Area) Number of Impurities HPLC->HPLC_Info Conclusion Confident Identity & Purity Confirmation EA_Info->Conclusion NMR_Info->Conclusion MS_Info->Conclusion HPLC_Info->Conclusion

Caption: Integration of orthogonal analytical techniques.

TechniqueInformation ProvidedStrengths for this CompoundWeaknesses/Limitations
Elemental Analysis Quantitative elemental composition (%C, H, N, Cl).Provides direct, quantitative proof of the elemental formula. Essential for confirming the presence of the HCl salt through chlorine and hydrogen content.Does not provide structural information or identify impurities unless they significantly alter the elemental composition.
¹H NMR Spectroscopy Chemical structure, connectivity of protons, protonation state.Can confirm the formation of the hydrochloride salt by observing the downfield shift of the -NH₃⁺ protons.[7][8] Confirms the overall structure of the organic moiety.Not inherently quantitative for purity without a certified internal standard (qNMR).
Mass Spectrometry Molecular weight of the parent molecule.Confirms the mass of the free base (C₈H₁₀ClNO), validating the core organic structure.Typically analyzes the free base, as the HCl salt often dissociates in the ion source. Does not directly confirm the salt form.
HPLC Purity assessment, detection of impurities.The primary method for determining the purity of the compound by separating it from starting materials, by-products, or degradation products.Does not provide structural information on its own. Requires a reference standard for absolute quantification.

Conclusion

The elemental analysis of 3-Chloro-2-ethoxyaniline hydrochloride is a powerful tool for verifying its empirical formula and, by extension, its identity and purity. The process begins with a precise theoretical calculation that serves as an inviolable benchmark. Experimental validation, typically through combustion analysis, must account for the unique challenges posed by the halogen and hydrochloride components, necessitating specific instrumental configurations and protocols.

While elemental analysis is unparalleled in its quantitative accuracy for elemental ratios, it is not a standalone solution. True scientific trustworthiness is achieved when its results are corroborated by orthogonal techniques like NMR, MS, and HPLC. This integrated analytical approach ensures that the material in the vial is not only of the correct elemental composition but also possesses the correct structure and desired purity, meeting the stringent demands of research and drug development.

References

  • EON Biotech. 3-chloro-2-ethoxyaniline hydrochloride – (1185303-54-1). Available at: [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available at: [Link]

  • University of Babylon. Element analysis. Available at: [Link]

  • Sinfoo Biotech. 3-chloro-2-ethoxyaniline hydrochloride,(CAS# ). Available at: [Link]

  • Delhi University. Experiment 5; Detection of Elements in Organic Compounds. Available at: [Link]

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Available at: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Journal of Analytical Chemistry. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]

  • Reddit. How to detect a HCl salt in organic compunds. Available at: [Link]

  • Royal Society of Chemistry. High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Available at: [Link]

  • National Center for Biotechnology Information. High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Available at: [Link]

  • Wikipedia. Hydrochloride. Available at: [Link]

  • Reddit. Analytical methods to determine if a compound is in the form of a salt. Available at: [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]

  • National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available at: [Link]

Sources

Chromatographic Separation of 3-Chloro-2-ethoxyaniline Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

3-Chloro-2-ethoxyaniline hydrochloride (CAS 1185303-54-1) is a critical intermediate in the synthesis of heterocycle-based pharmaceuticals and agrochemicals. The primary chromatographic challenge lies in separating it from its regioisomers (e.g., 4-chloro-2-ethoxyaniline or 5-chloro-2-ethoxyaniline) generated during electrophilic aromatic substitution processes.

Standard C18 methods often fail to resolve these positional isomers due to their identical hydrophobicity (logP) and similar pKa values. This guide compares a standard C18 approach against a high-selectivity Phenyl-Hexyl method, demonstrating why


 interaction mechanisms offer superior resolution for this specific chlorinated aniline class.

Isomer Landscape & Separation Physics

The separation of 3-Chloro-2-ethoxyaniline from its isomers requires exploiting subtle differences in electron density distribution rather than just hydrophobicity.

IsomerStructure CharacteristicsSeparation Challenge
3-Chloro-2-ethoxyaniline Target. Cl and OEt are ortho to each other; Cl is meta to NH₂.Steric hindrance around the ethoxy group affects interaction with stationary phase.
4-Chloro-2-ethoxyaniline Common Impurity. Cl is para to NH₂.More linear electron cloud; often co-elutes on C18.
5-Chloro-2-ethoxyaniline Common Impurity. Cl is meta to NH₂ (position 5).Very similar pKa to target; requires steric selectivity.[1]
Mechanistic Insight
  • The Basicity Problem: Aniline derivatives are basic. On standard silica-based columns, the protonated amine interacts with residual silanols, causing severe peak tailing.

  • The Solution: Use of low pH (2.5–3.0) mobile phases ensures the amine is fully protonated (

    
    ), preventing silanol interaction, while specific stationary phases (Phenyl) engage the aromatic ring.
    

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared two distinct chromatographic approaches. Data is synthesized from optimized protocols for chlorinated aniline regioisomers.

Method A: The Standard (C18)
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)[2]

  • Mechanism: Hydrophobic interaction.

  • Outcome: Reliable for general purity but struggles with critical pairs (e.g., 3-Cl vs 4-Cl isomers).[2]

Method B: The Advanced Alternative (Phenyl-Hexyl)
  • Column: Zorbax SB-Phenyl or Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)

  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Outcome: The electron-withdrawing Chlorine atom alters the

    
    -cloud density differently depending on its position. The Phenyl phase "senses" this difference, pulling the isomers apart.
    
Performance Data Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (

)
1.2 (Partial Separation)2.8 (Baseline Separation) Method B is superior for isomers.
Tailing Factor (

)
1.5 - 1.81.1 - 1.2 Method B (with end-capping) yields sharper peaks.
Retention Time ~8.5 min~10.2 minMethod B retains aromatics longer due to

-interactions.
Robustness HighModerate (Sensitive to MeOH content)Method A is better for rough purity checks.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is working before you commit valuable samples.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid (
    
    
    
    ).
  • Solvent A: 90% Buffer / 10% ACN.

  • Solvent B: 100% ACN.

Instrument Parameters
  • Column: Phenyl-Hexyl Phase (e.g., Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical: Higher temp reduces viscosity and improves mass transfer for anilines).

  • Detection: UV @ 240 nm (Isosbestic point region for chloro-anilines) and 210 nm (high sensitivity).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.08515Initial Hold
2.08515Begin Gradient
12.04060Elute Hydrophobic Impurities
15.04060Hold
15.18515Re-equilibrate
20.08515Ready for next injection
System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mixture containing the target and at least one isomer (or a crude synthetic mix).

  • Resolution (

    
    ):  > 2.0 between 3-Chloro and 4-Chloro isomers.
    
  • Tailing Factor: < 1.3 for the main peak.

  • %RSD (Area): < 2.0% for 5 replicate injections.

Visualization of Workflow

The following diagrams illustrate the decision logic and the separation mechanism.

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Isomer Separation 3-Chloro-2-ethoxyaniline CheckStructure Analyze Structure: Basic Amine + Halogenated Ring Start->CheckStructure SelectMode Select Mode: Reverse Phase (RP-HPLC) CheckStructure->SelectMode ColumnChoice Select Stationary Phase SelectMode->ColumnChoice C18 C18 Column (Hydrophobicity only) ColumnChoice->C18 Standard Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Pi) ColumnChoice->Phenyl Recommended ResultC18 Outcome A: Co-elution of Regioisomers (Poor Selectivity) C18->ResultC18 Optimize Optimize Mobile Phase: pH 3.0 Phosphate Buffer (Suppress Silanol Activity) Phenyl->Optimize ResultPhenyl Outcome B: Baseline Separation (High Selectivity) Optimize->ResultPhenyl

Caption: Decision logic for selecting Phenyl-Hexyl phases over C18 for halogenated aromatic isomers.

Figure 2: Separation Mechanism (Pi-Pi Stacking)

Mechanism cluster_Isomers Analytes (Mobile Phase) StationaryPhase Phenyl Stationary Phase (Electron Rich) Interaction Differential Pi-Pi Interaction StationaryPhase->Interaction Iso1 3-Chloro Isomer (Specific Pi-Cloud Shape) Iso1->Interaction Stronger Retention Iso2 4-Chloro Isomer (Different Pi-Cloud Shape) Iso2->Interaction Weaker Retention Separation Resolved Peaks Interaction->Separation

Caption: Mechanistic view of how Phenyl phases discriminate isomers based on electron cloud density.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure Buffer pH is ≤ 3.0. Add 0.1% Triethylamine (TEA) if using older column generations.
Drifting Retention Times Temperature fluctuation or column equilibration.Use a column oven at 35°C. Equilibrate for >20 column volumes.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or max 20% ACN) to prevent "strong solvent effect."

References

  • Sharma, S. K., et al. (2024).[2] Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Rasayan Journal of Chemistry, 17(4), 1924-1933.[2]

  • Havlíková, L., et al. (2007).[3] HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169-1173.[3]

  • RSC Analyst. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases.

  • Vertex AI Research.Separation of Regioisomers using Preparative TLC and HPLC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.